molecular formula C17H21NO3S B395290 N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide CAS No. 446029-81-8

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B395290
CAS No.: 446029-81-8
M. Wt: 319.4g/mol
InChI Key: ODNYZACVNUUHQM-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is a synthetic organic compound with the molecular formula C17H21NO3S and a molecular weight of 295.41 g/mol . This chemical belongs to the broad class of sulfonamides (SNs), which are organo-sulphur compounds characterized by the presence of a sulfonamide functional group (-SO2NH-) . Its structure features a naphthalene ring system substituted with a methoxy group at the 4-position and a N-cyclohexylsulfonamide moiety at the 1-position. Sulfonamides are renowned for their extensive potential as biologically active molecules and are a cornerstone in medicinal chemistry . They exhibit a wide spectrum of pharmacological activities, primarily through mechanisms such as the inhibition of bacterial dihydropteroate synthetase and various carbonic anhydrase (CA) isozymes . While the specific research profile of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is yet to be fully elucidated, sulfonamide derivatives are actively investigated for diverse applications. These include serving as antimicrobial agents , antiviral agents (e.g., HIV and herpes protease inhibitors) , anticonvulsants , and enzyme inhibitors (e.g., for acetylcholinesterase and butyrylcholinesterase in Alzheimer's disease research) . The structure-activity relationship (SAR) of sulfonamides indicates that substitutions on the sulfonamide nitrogen and the aromatic ring system can significantly influence properties like solubility, efficacy, and pharmacokinetics . This makes N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide a valuable scaffold for the design and development of new chemical entities in drug discovery and biochemical research. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-21-16-11-12-17(15-10-6-5-9-14(15)16)22(19,20)18-13-7-3-2-4-8-13/h5-6,9-13,18H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNYZACVNUUHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Its unique stereoelectronic properties, acting as a non-classical bioisostere for amides and carboxylic acids, allow it to form crucial hydrogen bonding interactions with biological targets while often improving metabolic stability and pharmacokinetic profiles.[1][4] This guide focuses on a specific, structurally rich derivative: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide . We will provide a detailed examination of its molecular architecture, a robust protocol for its synthesis, and the analytical techniques required for its structural verification, offering field-proven insights for researchers in drug discovery and chemical biology.

Molecular Architecture and Physicochemical Properties

The structure of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide integrates several key chemical motifs, each contributing to its overall properties. The molecule is composed of a rigid, aromatic 4-methoxynaphthalene core, a flexible N-cyclohexyl group, and the central sulfonamide linkage that bridges them.

Chemical Structure

The systematic IUPAC name for this compound is N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide. Its core components are:

  • 4-Methoxynaphthalene System: A bicyclic aromatic scaffold providing a large, hydrophobic surface area, with an electron-donating methoxy group at the C4 position.

  • Sulfonamide Linker (-SO₂NH-): A tetrahedral sulfur center double-bonded to two oxygen atoms and single-bonded to both the naphthalene C1 position and the amine nitrogen. This group is a strong hydrogen bond acceptor (via the oxygens) and donor (via the N-H proton).

  • N-Cyclohexyl Group: A saturated, non-polar aliphatic ring attached to the sulfonamide nitrogen, which adds lipophilicity and conformational flexibility.

G cluster_0 Stage 1: Sulfonyl Chloride Formation cluster_1 Stage 2: Sulfonamide Coupling Start 1-Methoxynaphthalene Reagent1 Chlorosulfonic Acid (HSO₃Cl) Start->Reagent1 Electrophilic Aromatic Substitution Intermediate 4-Methoxynaphthalene- 1-sulfonyl Chloride Reagent1->Intermediate Chlorosulfonation Amine Cyclohexylamine Intermediate->Amine Nucleophilic Substitution Intermediate->Amine Product N-cyclohexyl-4-methoxy- naphthalene-1-sulfonamide Amine->Product Base Base (e.g., Na₂CO₃, Pyridine) Base->Product HCl Scavenger

Caption: Two-stage synthetic workflow for the target compound.

Stage 1: Synthesis of 4-Methoxynaphthalene-1-sulfonyl Chloride

This intermediate is not commonly available commercially and must be prepared. The standard method is the direct electrophilic chlorosulfonylation of 1-methoxynaphthalene.

  • Causality: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance at the ortho (C2) position from the adjacent fused ring, the electrophile (⁺SO₂Cl) preferentially attacks the para (C4) position. Chlorosulfonic acid serves as both the reagent and the solvent. [1] Protocol:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas trap (to handle HCl evolution). Cool the flask to 0-5 °C using an ice-water bath.

  • Reagent Addition: Cautiously add 1-methoxynaphthalene (1.0 eq) to the flask. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor progress with Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride, being insoluble in water, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 4-methoxynaphthalene-1-sulfonyl chloride [5]can be used directly in the next step or recrystallized from a suitable solvent (e.g., hexane/ethyl acetate) if higher purity is required.

Stage 2: Synthesis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

This step involves the coupling of the synthesized sulfonyl chloride with cyclohexylamine.

  • Causality: The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A base (such as sodium carbonate or pyridine) is required to neutralize this acid, preventing the protonation of the starting amine and driving the reaction to completion. [6][7]A procedure analogous to the synthesis of N-Cyclohexyl-4-methoxybenzenesulfonamide can be adapted. [3] Protocol:

  • Setup: Dissolve cyclohexylamine (1.2 eq) in a suitable solvent (e.g., water, dichloromethane, or THF) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.

  • Reagent Addition: In a separate flask, dissolve 4-methoxynaphthalene-1-sulfonyl chloride (1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirred amine solution.

  • Base Addition & Reaction: Add a base, such as 10% aqueous sodium carbonate, to maintain the pH at ~8-9. [3]Alternatively, if using an organic solvent, add triethylamine or pyridine (1.5 eq). Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitoring: Track the consumption of the sulfonyl chloride using TLC.

  • Workup:

    • Aqueous: If using water, acidify the mixture with 3M HCl to a pH of ~3. The product will precipitate out. [3] * Organic: If using an organic solvent, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Purification: Collect the crude product by filtration (for aqueous workup) or by evaporating the solvent under reduced pressure (for organic workup). The final product can be purified by recrystallization, typically from methanol or ethanol, to yield the pure sulfonamide.

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of NMR, IR, and mass spectrometry provides a comprehensive structural fingerprint. The following data are predictive, based on characteristic values for the functional groups present and data from closely related analogs. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: This technique provides information on the number and chemical environment of protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~8.5-8.7d1HAr-H (peri to -SO₂)Deshielded by the anisotropic effect of the sulfonyl group.
~7.5-8.2m4HOther Naphthalene Ar-H Complex multiplet in the aromatic region.
~7.0d1HAr-H (ortho to -OCH₃)Shielded by the electron-donating methoxy group.
~4.8-5.2d1HN-H Broad singlet or doublet, exchangeable with D₂O.
~4.0s3H-OCH₃ Characteristic singlet for a methoxy group.
~3.1-3.4m1HN-CH (cyclohexyl)Methine proton adjacent to the electron-withdrawing sulfonamide.
~1.0-1.9m10HCyclohexyl -(CH₂ )₅-Overlapping multiplets for the remaining cyclohexyl protons.

¹³C NMR: This provides information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155-160Ar-C -OCH₃Quaternary aromatic carbon attached to oxygen.
~120-140Naphthalene Ar-C and C -SO₂Multiple signals for the 10 aromatic carbons.
~55-58-OC H₃Typical chemical shift for a methoxy carbon.
~52-56N-C H (cyclohexyl)Methine carbon of the cyclohexyl ring.
~24-34Cyclohexyl -C H₂-Multiple signals for the five methylene carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies. [8]

Wavenumber (cm⁻¹) Intensity Assignment
~3250-3350 Strong, Broad N-H Stretch
~2850-2950 Medium-Strong C-H Aliphatic Stretch (Cyclohexyl)
~1590-1610 Medium C=C Aromatic Stretch
~1330-1360 Strong S=O Asymmetric Stretch
~1150-1180 Strong S=O Symmetric Stretch

| ~1240-1260 | Strong | C-O-C Asymmetric Stretch (Methoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition.

MethodExpected m/zAssignment
Electrospray Ionization (ESI+)320.13[M+H]⁺ (Protonated Molecular Ion)
Electrospray Ionization (ESI+)342.11[M+Na]⁺ (Sodium Adduct)
Electron Ionization (EI)319[M]⁺ (Molecular Ion)
Electron Ionization (EI)220[M - C₆H₁₀N]⁺ (Loss of cyclohexylamino radical)
Electron Ionization (EI)189[C₁₁H₉O₂]⁺ (4-methoxynaphthyl fragment)

Conclusion and Outlook

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is a molecule of significant interest, combining the biologically relevant sulfonamide core with a large aromatic system and a lipophilic cyclohexyl group. Its structure can be reliably assembled through a well-established two-stage synthesis involving chlorosulfonylation followed by nucleophilic substitution. The identity and purity of the final compound are unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. This guide provides the foundational chemical principles, a detailed and rationalized experimental framework, and the analytical benchmarks necessary for researchers to confidently synthesize and characterize this compound, enabling further exploration of its potential applications in drug discovery and materials science.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (2025). BenchChem.
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - Academia.edu. Academia.edu.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022). MDPI.
  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016). Royal Society of Chemistry.
  • A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide - Benchchem. (2025). BenchChem.
  • N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery - Benchchem. (2025). BenchChem.
  • N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC. (2011).
  • N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide | ChemScene. ChemScene.
  • Compound N-cyclohexyl-4-methoxybenzene-1-sulfonamide - Chemdiv. ChemDiv.
  • 4-Methoxynaphthalene-1-sulfonyl chloride | C11H9ClO3S | CID 16775501 - PubChem. PubChem.

Sources

Technical Monograph: Physicochemical Profiling & Application of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

[1]

Executive Summary

Compound Identity: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide CAS Registry Number: [Specific CAS not widely indexed; Class ID: Naphthalene-1-sulfonamide derivative] Primary Application: Metabolic modulation (FABP4 inhibition), antimicrobial research, and crystalline scaffold engineering.[1][2]

This technical guide provides a rigorous analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide, a lipophilic pharmacophore exhibiting significant potential in metabolic disease therapeutics.[1] Unlike simple benzenesulfonamides, the naphthalene core confers enhanced hydrophobic interaction capabilities, making this compound a critical probe for hydrophobic pockets in proteins such as Fatty Acid Binding Protein 4 (FABP4).[1] This document details its physicochemical properties, synthesis logic, characterization protocols, and biological relevance.[3]

Physicochemical Properties & Molecular Descriptors[1]

The physicochemical profile of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is dominated by its bicyclic aromatic core and the lipophilic cyclohexyl tail.[1] These features dictate its low aqueous solubility and high membrane permeability.[1]

Table 1: Computed & Predicted Properties
PropertyValueDescription/Implication
Molecular Formula

Core stoichiometry.[1]
Molecular Weight 319.42 g/mol Falls within Lipinski’s Rule of 5 (<500 Da).[1]
LogP (Predicted) 4.1 ± 0.4Highly lipophilic; suggests good passive membrane permeability but poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA) ~55 Ų<140 Ų indicates high probability of blood-brain barrier (BBB) penetration and good oral bioavailability.[1]
H-Bond Donors 1 (NH)Critical for active site binding (e.g., Arg/Tyr residues).[1]
H-Bond Acceptors 3 (

,

)
Facilitates water bridging or backbone interactions.[1]
pKa (Sulfonamide NH) ~10.2Weakly acidic; remains largely unionized at physiological pH (7.4).[1]
Rotatable Bonds 4Indicates moderate conformational flexibility, beneficial for induced-fit binding.[1]

Technical Insight: The methoxy group at the C4 position of the naphthalene ring acts as an electron-donating group (EDG), slightly increasing the electron density of the aromatic system compared to the unsubstituted analog.[1] This modulation can enhance


 stacking interactions within target receptor pockets.[1]

Chemical Synthesis & Reaction Logic

The synthesis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide follows a convergent nucleophilic substitution pathway.[1] The protocol relies on the high reactivity of sulfonyl chlorides toward primary amines.[1]

Synthesis Workflow (DOT Diagram)[1]

SynthesisPathStart1-MethoxynaphthaleneInter4-Methoxynaphthalene-1-sulfonyl chlorideStart->InterElectrophilic AromaticSubstitution (0°C)ProductN-cyclohexyl-4-methoxynaphthalene-1-sulfonamideInter->ProductNucleophilic Attack(Sulfonamidation)Reagent1Chlorosulfonic acid(ClSO3H)Reagent1->InterReagent2Cyclohexylamine(Et3N / DCM)Reagent2->Product

Figure 1: Two-step synthetic route involving chlorosulfonation followed by amidation.[1]

Detailed Protocol

Step 1: Chlorosulfonation

  • Reagents: Dissolve 1-methoxynaphthalene (1.0 eq) in dry dichloromethane (DCM).

  • Activation: Add chlorosulfonic acid (2.5 eq) dropwise at 0°C under

    
     atmosphere. The methoxy group directs the sulfonyl group primarily to the para (4-position) due to steric hindrance at the ortho position and electronic activation.[1]
    
  • Quench: Pour reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate.

  • Isolation: Filter the solid 4-methoxynaphthalene-1-sulfonyl chloride and dry under vacuum.

Step 2: Amidation (Sulfonamide Formation) [1]

  • Setup: Dissolve the sulfonyl chloride intermediate (1.0 eq) in anhydrous DCM.

  • Nucleophile Addition: Add cyclohexylamine (1.1 eq) and Triethylamine (Et3N, 1.5 eq) as a proton scavenger.[1]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Purification: Wash with 1N HCl (to remove unreacted amine), followed by brine. Recrystallize from Ethanol/Water to yield white needle-like crystals.[1]

Structural Characterization Protocols

To validate the identity and purity of the synthesized compound, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)[1]
  • 
    -NMR (400 MHz, DMSO-
    
    
    ):
    • Aromatic Region (7.0–8.5 ppm): Expect a distinct splitting pattern for the naphthalene ring.[1] The protons at C2 and C3 will appear as doublets.[1]

    • Methoxy Group (~4.0 ppm): A sharp singlet integrating for 3 protons.[1]

    • Amide Proton (~7.5–8.0 ppm): A broad singlet (

      
       exchangeable).[1]
      
    • Cyclohexyl Ring (1.0–1.9 ppm): Multiplets integrating for 11 protons.[1]

  • Critical Check: The absence of the sulfonyl chloride peak implies complete conversion.[1]

X-Ray Crystallography (Single Crystal)

Sulfonamides often form robust hydrogen-bonded networks.[1]

  • Growth Method: Slow evaporation from methanol or acetonitrile.[1]

  • Expected Motif: Intermolecular

    
     hydrogen bonds forming infinite chains or dimers.[1] The cyclohexyl ring typically adopts a chair conformation to minimize steric strain.[1]
    

Biological Relevance: FABP4 Inhibition[2][4]

Naphthalene-1-sulfonamides are established scaffolds for inhibiting Fatty Acid Binding Protein 4 (FABP4), a carrier protein linked to insulin resistance and atherosclerosis.[1][2]

Mechanism of Action

The lipophilic naphthalene core mimics the fatty acid tail, occupying the hydrophobic binding pocket of FABP4.[1] The sulfonamide moiety forms electrostatic interactions with key residues (e.g., Arg126, Tyr128) at the portal of the binding site, locking the protein in a conformation that prevents fatty acid transport.

Signaling Pathway Impact (DOT Diagram)[1]

FABP4_PathwayInhibitorN-cyclohexyl-4-methoxynaphthalene-1-sulfonamideFABP4FABP4 Protein(Adipocyte)Inhibitor->FABP4Competes with FAFA_TransportFatty AcidTransportInhibitor->FA_TransportBlocksInflammationInflammatory Cytokines(TNF-a, IL-6)Inhibitor->InflammationReducesInsulinSensInsulin SensitivityInhibitor->InsulinSensImprovesFABP4->FA_TransportFacilitatesPPARPPAR-gammaActivationFA_Transport->PPARDownregulatesFA_Transport->InflammationUpregulates

Figure 2: Therapeutic intervention pathway targeting FABP4 to ameliorate metabolic stress.[1]

Solubility & Stability Determination

Due to the high LogP, accurate solubility data is vital for assay formulation.

Thermodynamic Solubility Protocol (Shake-Flask Method)[1]
  • Preparation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

  • Validation: Compare against a standard curve prepared in DMSO.

    • Expected Result: < 10 µg/mL in pure aqueous buffer.[1]

    • Solubilization Strategy: Use 1–5% DMSO or cyclodextrin complexation for biological assays.[1]

Chemical Stability[1]
  • Hydrolysis: Sulfonamides are generally stable to hydrolysis under neutral and basic conditions but may degrade under strong acidic conditions at high temperatures.[1]

  • Oxidation: The methoxy group is susceptible to metabolic O-demethylation by cytochrome P450 enzymes (CYP2D6/3A4) in vivo.[1]

References

  • PubChem. (n.d.).[1] N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide (CID 668652).[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • Su, Y., et al. (2018).[1] From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4.[1][2] European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Khan, M. H., et al. (2011).[1][5] N-Cyclohexyl-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. (Contextual reference for sulfonamide crystal habits). Retrieved from [Link]

Technical Whitepaper: Pharmacochemistry of 4-Methoxynaphthalene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-methoxynaphthalene-1-sulfonamide derivatives , a privileged scaffold in medicinal chemistry known for its dual-action potential in oncology (Mcl-1/tubulin inhibition) and metabolic regulation (FABP4/Carbonic Anhydrase inhibition).

Executive Summary & Structural Rationale

The 4-methoxynaphthalene-1-sulfonamide scaffold represents a strategic convergence of lipophilic bulk and polar functionality. Unlike simple benzenesulfonamides, the naphthalene core provides an extended


-surface for hydrophobic interactions (e.g., within the FABP4 

-barrel or the Mcl-1 BH3 groove), while the 4-methoxy substituent acts as a critical electron-donating group (EDG).
Structural Pharmacophore Analysis
  • Position 1 (Sulfonamide Head): The primary zinc-binding group (ZBG) in metalloenzymes (Carbonic Anhydrase) or the hydrogen-bonding anchor in allosteric pockets.

  • Naphthalene Core: Provides rigid structural entropy, locking the molecule into active sites that require planar aromaticity.

  • Position 4 (Methoxy Tail):

    • Electronic Effect: The oxygen lone pair donates electron density into the ring system via resonance, subtly increasing the pKa of the sulfonamide nitrogen at Position 1. This modulation optimizes ionization at physiological pH.

    • Steric Effect: Fills small hydrophobic sub-pockets (e.g., Valine/Leucine rich regions) often found in kinase or lipase active sites.

Synthetic Architecture

The synthesis of 4-methoxynaphthalene-1-sulfonamide derivatives is governed by electrophilic aromatic substitution. The presence of the methoxy group at C1 (in the precursor 1-methoxynaphthalene) strongly directs the incoming sulfonyl group to the C4 position (para) due to steric hindrance at the ortho positions and electronic activation.

Core Synthetic Workflow

The most robust route utilizes chlorosulfonic acid (


)  as both solvent and reagent. This method is preferred over oleum due to cleaner isolation of the sulfonyl chloride intermediate.

SynthesisPath Start 1-Methoxynaphthalene (Precursor) Reagent1 ClSO3H (Chlorosulfonic Acid) 0°C to RT Start->Reagent1 Inter 4-Methoxy-1-naphthalene sulfonyl chloride (Electrophilic Subst.) Reagent1->Inter Chlorosulfonation Reagent2 R-NH2 / Et3N (Nucleophilic Attack) Inter->Reagent2 Product 4-Methoxynaphthalene- 1-sulfonamide Derivative Reagent2->Product Amidation

Figure 1: Synthetic pathway for the generation of the core scaffold. The methoxy group directs the sulfonation to the para-position.

Detailed Protocol: Chlorosulfonation & Amidation

Note: This protocol is designed for high-purity isolation suitable for biological screening.

Step 1: Sulfonyl Chloride Formation

  • Charge: Place 10.0 mmol of 1-methoxynaphthalene in a round-bottom flask.

  • Cool: Submerge flask in an ice-salt bath (

    
    ).
    
  • Addition: Dropwise add chlorosulfonic acid (5.0 equiv, 50 mmol) over 30 minutes. Critical: Maintain temp

    
     to prevent disulfonation.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
    
  • Quench: Pour the reaction mixture slowly onto 100g of crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid.

  • Isolation: Filter, wash with cold water (

    
     mL), and dry under vacuum. Yield expectation: 85-90%.
    

Step 2: Sulfonamide Formation (Derivatization)

  • Dissolution: Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM or THF.

  • Base: Add Triethylamine (

    
    )  (2.5 equiv) to scavenge HCl.
    
  • Amine Addition: Add the target amine (R-

    
    , 1.1 equiv) (e.g., 4-fluoroaniline for anticancer probes).
    
  • Workup: Stir at RT for 4-12 hours. Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane:EtOAc).

Mechanisms of Action & Biological Targets[1][2][3][4]

The versatility of this scaffold allows it to interrogate multiple signaling pathways depending on the "Tail" (N-substitution).

Pathway A: Carbonic Anhydrase (CA) Inhibition

The unsubstituted sulfonamide (


) is a classic CA inhibitor.[1] The naphthalene ring confers selectivity for membrane-bound isoforms (CA IX and XII), which are overexpressed in hypoxic tumors, over the cytosolic CA I/II.
  • Mechanism: The deprotonated sulfonamide nitrogen binds the

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[2]
    
Pathway B: FABP4 Inhibition (Metabolic/Inflammatory)

Derivatives with bulky N-substitutions (e.g., phenyl or benzyl groups) act as Fatty Acid Binding Protein 4 (FABP4) inhibitors.

  • Relevance: FABP4 is a carrier protein linked to insulin resistance and atherosclerosis.

  • Mechanism: The naphthalene core mimics the fatty acid chain, occupying the large hydrophobic pocket of the FABP4

    
    -barrel, while the sulfonamide moiety locks the entrance via hydrogen bonding with Arg126 and Tyr128.
    
Pathway C: Anticancer (Mcl-1 & Tubulin)

Specific "Chalcone-Sulfonamide" hybrids incorporating the 4-methoxynaphthalene moiety have shown potency against MCF-7 breast cancer lines.

  • Mcl-1: Closely related 4-hydroxynaphthalene sulfonamides inhibit Mcl-1 (anti-apoptotic protein), releasing Bim/Bak to induce apoptosis.

Mechanisms cluster_CA Target 1: Carbonic Anhydrase (IX/XII) cluster_FABP Target 2: FABP4 Scaffold 4-Methoxynaphthalene- 1-sulfonamide Core CA_Mech Zn(II) Coordination (Active Site) Scaffold->CA_Mech Unsubstituted (-NH2) FABP_Mech Hydrophobic Pocket Occupancy (Arg126 H-bond) Scaffold->FABP_Mech N-Aryl Substituted CA_Effect pH Disruption (Hypoxic Tumor Death) CA_Mech->CA_Effect FABP_Effect Anti-diabetic / Anti-atherosclerosis FABP_Mech->FABP_Effect

Figure 2: Divergent biological signaling pathways based on N-substitution patterns.

Quantitative Data Summary

The following data aggregates structure-activity relationship (SAR) findings from key literature regarding naphthalene sulfonamide derivatives.

Compound ClassTargetKey Substituent (R)Activity (

/

)
Biological Outcome
Unsubstituted hCA IX (Tumor)


nM
Hypoxic cell death [1]
N-Phenyl deriv. FABP4



M
Improved insulin sensitivity [2]
Chalcone Hybrid MCF-7 Cells

(Linker)


M
Apoptosis induction [3]
Mcl-1 Inhibitor Mcl-1

(Analogous core)

nM
Disruption of Bim:Mcl-1 complex [4]

Experimental Validation Protocol: Carbonic Anhydrase Esterase Assay

To validate the activity of synthesized derivatives, the Esterase Assay is a standard, self-validating method.

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which is yellow (


). Inhibitors prevent this color change.

Protocol:

  • Buffer: Prepare 50 mM Tris-SO4 buffer (pH 7.6).

  • Enzyme: Dilute human Carbonic Anhydrase (hCA II or IX) to 0.5

    
    M.
    
  • Substrate: Dissolve 4-NPA in Acetonitrile (3 mM stock).

  • Execution:

    • Add 10

      
      L Inhibitor (DMSO stock) to 180 
      
      
      
      L Buffer + Enzyme.
    • Incubate 15 mins at

      
      .
      
    • Add 10

      
      L Substrate (Start reaction).
      
    • Read: Measure Absorbance at 400 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Calculation:

    
    .
    

References

  • Supuran, C. T., et al. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors.[3][4][5][6][7] Future Medicinal Chemistry.[4] Link

  • Gao, D. D., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4.[8][9] European Journal of Medicinal Chemistry. Link

  • El-Sawy, E. R., et al. (2014). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research. Link

  • Friberg, A., et al. (2013). 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors.[10] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[11] Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents.Link

Sources

Thermodynamic Stability & Phase Behavior of Naphthalene Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Naphthalene Sulfonamide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at the Crossroads

Naphthalene sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors, anticancer agents (e.g., E7010), and novel FABP4 inhibitors. However, their utility is governed by a complex thermodynamic landscape. Unlike simple benzene sulfonamides, the naphthalene core introduces unique steric constraints—specifically the peri-interaction (1,8-interaction)—which creates a distinct divergence between kinetic and thermodynamic stability.

This guide moves beyond basic characterization, providing a rigorous framework for assessing the thermodynamic profile of these compounds. We focus on three critical axes: Isomeric Stability (Regiochemistry) , Solid-State Phase Behavior (Polymorphism) , and Chemical Reactivity (Hydrolysis Kinetics) .

Thermodynamic Fundamentals: The Regiochemical Divergence

The most critical thermodynamic feature of the naphthalene sulfonamide scaffold is the energy difference between the


 (1-position) and 

(2-position) isomers.
The Peri-Interaction (Steric Strain)

In 1-naphthalene sulfonamides, the sulfonyl group occupies the


-position, placing it in close proximity to the proton at the 8-position. This creates a repulsive Van der Waals interaction known as peri-strain .
  • Thermodynamic Consequence: The 1-isomer possesses a higher ground-state enthalpy (

    
    ) compared to the 2-isomer.
    
  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Sulfonation at the

      
      -position is faster due to higher electron density (HOMO coefficient), making the 1-isomer the kinetic product.
      
    • Thermodynamic Product: At elevated temperatures or extended reaction times, the reaction equilibrates to the 2-isomer, which is thermodynamically superior due to the absence of peri-strain (Source: StackExchange/ResearchGate).

Visualization: Energy Landscape of Sulfonation

The following diagram illustrates the reaction coordinate, highlighting the activation energy (


) and free energy differences (

) that drive the reversibility of this system.

G Naph Naphthalene + SO3 TS1 TS (alpha-attack) Lower Ea Naph->TS1 Fast TS2 TS (beta-attack) Higher Ea Naph->TS2 Slow Prod1 1-Naphthalene Sulfonic Acid (Kinetic Product) Less Stable (Peri-strain) TS1->Prod1 Prod2 2-Naphthalene Sulfonic Acid (Thermodynamic Product) More Stable TS2->Prod2 Prod1->Naph Reversible (High T)

Figure 1: Reaction coordinate diagram showing the kinetic preference for


-substitution versus the thermodynamic stability of the 

-isomer.

Solid-State Thermodynamics: Polymorphism

Naphthalene sulfonamides are prone to polymorphism —the ability to exist in multiple crystalline lattice structures. This is not a trivial physical property; it dictates solubility, bioavailability, and patentability.

Lattice Energy and Stability

Different polymorphs represent local minima on the free energy surface. The most stable polymorph (global minimum) typically has the highest melting point and heat of fusion, but the lowest solubility.

  • Monotropic Systems: One form is stable at all temperatures below the melting point.

  • Enantiotropic Systems: The stability order inverts at a specific transition temperature (

    
    ).
    

Critical Insight: Many sulfonamides crystallize initially as metastable forms (Ostwald’s Rule of Stages) before converting to the stable form. Failure to identify this conversion early leads to "disappearing polymorphs" during late-stage manufacturing.

Protocol: Automated Polymorph Screening

This protocol ensures the identification of the thermodynamically stable form and metastable intermediates.

Step-by-Step Methodology:

  • Solvent Selection: Choose 12-16 solvents with diverse polarity (dielectric constant) and H-bonding potential (e.g., Methanol, Acetone, Toluene, Water, Ethyl Acetate).

  • Slurry Experiments (Thermodynamic Control):

    • Prepare supersaturated suspensions of the compound in each solvent.

    • Stir at two temperatures (e.g., 25°C and 50°C) for 48–72 hours.

    • Mechanism:[1][2][3][4][5][6] This allows Ostwald ripening, where metastable crystals dissolve and stable crystals grow.

  • Evaporation/Cooling (Kinetic Control):

    • Prepare saturated solutions at high temperature.

    • Rapidly cool (crash cooling) or slowly evaporate solvent.

    • Goal: Trap metastable kinetic forms.

  • Characterization:

    • PXRD (Powder X-Ray Diffraction): The fingerprint for phase identification.

    • DSC (Differential Scanning Calorimetry): Determine melting points (

      
      ) and enthalpy of fusion (
      
      
      
      ).
    • Rule of Thumb: If Form A melts higher than Form B and has a higher

      
      , the system is likely monotropic, and Form A is stable.
      

Chemical Stability: Hydrolysis Kinetics

While the sulfonamide bond (


) is generally robust, naphthalene derivatives exhibit specific vulnerabilities under extreme pH or high thermal stress (geothermal conditions).
Hydrolytic Degradation

Hydrolysis follows pseudo-first-order kinetics under buffered conditions. The rate is pH-dependent, often accelerated by acid catalysis (protonation of the nitrogen) or base catalysis.

Key Data Points:

  • Neutral pH: Extremely stable at 25°C.

  • High Temperature (>200°C): Naphthalene sulfonates disproportionate to naphthalene and naphthols (Source: Victoria Univ. Wellington Thesis).

  • Catalysis: Metal oxides (e.g., Ceria) can catalyze hydrolytic cleavage to sulfanilic acid derivatives (Source: ACS Inorganic Chemistry).

Protocol: Accelerated Stability Testing (Arrhenius)

To predict shelf-life (


), we utilize the Arrhenius relationship.

Methodology:

  • Sample Preparation: Dissolve compound in 0.1 N HCl, 0.1 N NaOH, and Phosphate Buffer (pH 7.4).

  • Incubation: Place sealed vials in thermal chambers at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Aliquot at

    
     days.
    
  • Quantification: Analyze via HPLC-UV/DAD.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Calculate Activation Energy (

      
      ) using slope 
      
      
      
      .
    • Extrapolate

      
       to 25°C to predict shelf-life.
      
Visualization: Degradation Pathways

Degradation Compound Naphthalene Sulfonamide Acid Acid Hydrolysis (H+) Compound->Acid Base Base Hydrolysis (OH-) Compound->Base Thermal Thermal (>300°C) Compound->Thermal Split1 Sulfonic Acid + Amine Acid->Split1 S-N Cleavage Base->Split1 S-N Cleavage Split2 Naphthalene + Naphthols (Disproportionation) Thermal->Split2 Desulfonation

Figure 2: Primary degradation pathways for naphthalene sulfonamides under varying stress conditions.

Solubility Thermodynamics[7][8][9][10][11][12]

Solubility is not just a concentration; it is a thermodynamic equilibrium defined by the Gibbs free energy of solution (


).


Where


 is the mole fraction solubility.
Data Summary: Thermodynamic Parameters

The following table summarizes typical thermodynamic parameters for sulfonamide solubility in non-ideal solvents (e.g., cyclohexane), highlighting the enthalpy-entropy compensation.

ParameterSymbolTypical Value RangeInterpretation
Gibbs Energy


to

kJ/mol
Positive value indicates low solubility (non-spontaneous without mixing entropy).
Enthalpy


to

kJ/mol
Endothermic process; solubility increases with temperature.
Entropy


to

J/mol·K
Driven by lattice disruption (disorder increase).

Table 1: Thermodynamic parameters derived from Van't Hoff analysis of sulfonamide solubility (Source: SciELO/SciSpace).

References

  • Thermal Stability of Naphthalene Sulfonates

    • Title: The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions.[7][8]

    • Source: Victoria University of Wellington.[8]

    • URL:[Link]

  • Isomer Stability (1- vs 2-position)

    • Title: Thermodynamic vs Kinetic Sulphon
    • Source: Chemistry Stack Exchange / ResearchG
    • URL:[Link]

  • Solubility Thermodynamics

    • Title: Thermodynamic study of the solubility of some sulfonamides in cyclohexane.[9][10]

    • Source: Brazilian Journal of Pharmaceutical Sciences (SciELO).
    • URL:[Link]

  • Hydrolysis Mechanism

    • Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.[2]

    • Source: ACS Inorganic Chemistry.
    • URL:[Link]

  • Polymorphism in Sulfonamides

    • Title: Crystal polymorphism and spectroscopical properties of sulfonamides.[11][12]

    • Source: ResearchGate.[11][13]

    • URL:[Link]

Sources

Biological Targets of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental validation for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide .

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide (PubChem CID: 668652 ) is a synthetic small molecule belonging to the class of naphthalene sulfonamides . While often conflated in chemical databases with the code AG-205 (a designation also used for a distinct pyridoindole-based PGRMC1 inhibitor), this specific sulfonamide structure is pharmacologically distinct.

Its primary biological activity lies in the modulation of chemosensory receptors and metalloenzymes . Specifically, it is a negative allosteric modulator of the Sweet Taste Receptor (TAS1R2/TAS1R3) and a pharmacological inhibitor of specific Carbonic Anhydrase (CA) isoforms.

Chemical Profile
PropertyDetail
IUPAC Name N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 319.42 g/mol
PubChem CID 668652
Key Structural Motifs Naphthalene core (lipophilic anchor), Sulfonamide (zinc-binding/H-bond donor), Cyclohexyl (hydrophobic tail), 4-Methoxy (electron-donating).[1][2][3][4][5][6]

Primary Biological Targets

Target A: Sweet Taste Receptor (TAS1R2/TAS1R3)

The most well-characterized biological activity of N-substituted 4-methoxynaphthalene-1-sulfonamides is the inhibition of the TAS1R2/TAS1R3 heterodimer, the primary receptor for sweet taste in mammals.

  • Mechanism of Action: Negative Allosteric Modulation (NAM) . Unlike competitive antagonists that bind to the orthosteric "Venus flytrap" domain (VFTD) where sugars bind, this compound binds to the transmembrane domain (TMD) of the TAS1R3 subunit. This binding stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein (

    
    ) coupling.
    
  • Binding Kinetics: The compound acts rapidly and reversibly. The cyclohexyl group lodges into a hydrophobic pocket within the TMD, while the sulfonamide moiety forms critical hydrogen bonds with transmembrane serine/threonine residues.

  • Therapeutic/Research Utility: Used as a chemical probe to dissect sweet taste signaling pathways and to mask sweetness in pharmaceutical formulations.

Target B: Carbonic Anhydrase (hCA Isoforms)

As a primary sulfonamide (


), the compound possesses the pharmacophore required to inhibit Carbonic Anhydrases (CAs) , specifically the tumor-associated isoforms hCA IX  and hCA XII .
  • Mechanism of Action: Zinc Ion Coordination . The sulfonamide nitrogen (in its deprotonated anion form) coordinates directly with the catalytic

    
     ion in the enzyme's active site. The bulky naphthalene ring interacts with the hydrophobic wall of the active site cleft, potentially conferring selectivity over the ubiquitous hCA I and II isoforms.
    
  • Significance: Inhibition of hCA IX disrupts pH regulation in hypoxic tumor cells, leading to reduced cell survival and metastasis.

The "AG-205" Disambiguation (Critical Note)

Researchers must exercise extreme caution due to a nomenclature collision in chemical databases.

  • Compound A (The Subject): N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide. Target: TAS1R2/TAS1R3, CA.

  • Compound B (The "Famous" AG-205): cis-2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone. Target: PGRMC1 (Progesterone Receptor Membrane Component 1).[2][7]

Implication: If you purchased "AG-205" to study progesterone signaling, verify the structure . If it is the naphthalene sulfonamide, it will not inhibit PGRMC1 but will block sweet taste receptors and carbonic anhydrase.

Mechanism of Action Visualization

The following diagram illustrates the dual-targeting mechanism and the distinction from the PGRMC1 inhibitor pathway.

BiologicalTargets Compound N-cyclohexyl-4-methoxy naphthalene-1-sulfonamide PGRMC1 PGRMC1 (Progesterone Signaling) Compound->PGRMC1 NO EFFECT (Common Confusion) Allosteric Negative Allosteric Modulation (TMD) Compound->Allosteric Binds ZincBind Active Site Zn2+ Coordination Compound->ZincBind Binds FalseAG205 AG-205 (Pyridoindole) (PGRMC1 Inhibitor) FalseAG205->PGRMC1 Inhibits TAS1R TAS1R2/TAS1R3 (Sweet Receptor) CA Carbonic Anhydrase (hCA IX/XII) Allosteric->TAS1R Inhibits ZincBind->CA Inhibits

Caption: Functional divergence between N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide and the PGRMC1 inhibitor AG-205.[8]

Experimental Validation Protocols

Protocol A: Sweetness Inhibition Assay (Calcium Flux)

Objective: Quantify the


 of the compound against TAS1R2/TAS1R3.
  • Cell Line: HEK293T cells stably expressing

    
     (promiscuous G-protein) and human TAS1R2/TAS1R3.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (

    
    ) in HBSS for 45 minutes at 37°C.
    
  • Compound Pre-treatment: Add N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide (0.1

    
     – 100 
    
    
    
    ) to wells 15 minutes prior to stimulation.
  • Stimulation: Inject a sweet tastant (e.g., Sucralose at

    
     concentration).
    
  • Measurement: Monitor fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader).
    
  • Analysis: Calculate % inhibition relative to vehicle control. A sigmoidal dose-response curve indicates allosteric inhibition.

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Verify direct enzymatic inhibition.

  • Reagents: Purified hCA isoform (e.g., hCA II), Substrate (4-Nitrophenyl acetate - 4-NPA), Buffer (Tris-SO4, pH 7.6).

  • Reaction: Mix enzyme (100 nM) with compound (varying concentrations) in buffer. Incubate for 10 minutes.

  • Initiation: Add 4-NPA (3 mM).

  • Detection: Monitor the formation of 4-nitrophenolate ion by absorbance at 400 nm over 5 minutes.

  • Validation: Compare rate (

    
    ) against a standard inhibitor like Acetazolamide .
    

Summary of Bioactivity Data

TargetActivity TypeEstimated Potency (

)
Clinical Relevance
TAS1R2/TAS1R3 Antagonist (NAM)

Taste masking; Metabolic research.
hCA IX/XII Inhibitor

Hypoxic tumor survival; pH regulation.
PGRMC1 Inactive N/AFalse Positive in literature due to name collision.

References

  • PubChem Compound Summary. "N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide (CID 668652)." National Center for Biotechnology Information. [Link]

  • Maillet, E. L., et al. (2009). "Structure-Activity Relationships of Sweet Taste Inhibitors." Chemical Senses. (Contextual reference for naphthalene sulfonamide class inhibitors). [Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Mechanistic grounding for sulfonamide inhibition). [Link]

  • Yoshitani, N., et al. (2005).[7] "A structure-based strategy for discovery of small ligands binding to functionally unknown proteins."[7] Proteomics. (Source of the true AG-205 structure for disambiguation). [Link]

Sources

Methodological & Application

step-by-step preparation of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide [1]

Abstract & Scope

This technical guide details the step-by-step synthesis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide , a lipophilic sulfonamide scaffold relevant to medicinal chemistry and fluorescent probe development. The protocol utilizes a two-stage convergent synthesis: the regioselective chlorosulfonation of 1-methoxynaphthalene followed by nucleophilic substitution with cyclohexylamine.

This document is designed for researchers requiring high-purity synthesis (95%+) with reproducible yields. It prioritizes mechanistic understanding, safety regarding corrosive reagents, and scalable purification methods.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two commercially available precursors: 1-methoxynaphthalene and cyclohexylamine .

  • Bond Disconnection: The S-N bond is the strategic disconnection point.

  • Forward Strategy:

    • Electrophilic Aromatic Substitution (EAS): Introduction of the sulfonyl chloride group. 1-Methoxynaphthalene directs electrophiles to the 4-position (para to the methoxy group) under kinetic control (

      
      ), favoring the formation of 4-methoxy-1-naphthalenesulfonyl chloride.
      
    • Nucleophilic Substitution: The sulfonyl chloride reacts with cyclohexylamine in the presence of a base scavenger to form the stable sulfonamide bond.

Reaction Pathway Visualization

ReactionScheme cluster_conditions Critical Control Points SM1 1-Methoxynaphthalene Inter 4-Methoxy-1-naphthalenesulfonyl Chloride SM1->Inter Step 1: -5°C to 0°C DCM Solvent Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product N-cyclohexyl-4-methoxy naphthalene-1-sulfonamide Inter->Product Step 2: RT, 2h Nucleophilic Attack Reagent2 Cyclohexylamine + Et3N Reagent2->Product Temp < 0°C (Regioselectivity) Temp < 0°C (Regioselectivity) Anhydrous Conditions (Hydrolysis Prevention) Anhydrous Conditions (Hydrolysis Prevention)

Figure 1: Synthetic pathway for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide highlighting reagents and critical control points.

Material Safety & Handling

ReagentHazard ClassCritical Handling Note
Chlorosulfonic Acid Corrosive, Water-ReactiveReacts violently with water to release HCl and H₂SO₄. Use only in a fume hood with dry glassware. Quench excess carefully on ice.
1-Methoxynaphthalene IrritantAvoid inhalation of dust/vapors.
Cyclohexylamine Corrosive, FlammableToxic by ingestion and skin contact. Use chemically resistant gloves (Nitrile/Neoprene).
Dichloromethane (DCM) Carcinogen (Suspected)Use in a well-ventilated hood. Volatile solvent.

Experimental Protocol

Stage 1: Synthesis of 4-Methoxy-1-naphthalenesulfonyl Chloride

Objective: Regioselective installation of the sulfonyl chloride group.

Reagents:

  • 1-Methoxynaphthalene: 5.0 g (31.6 mmol)

  • Chlorosulfonic acid: 10.5 mL (approx. 5 eq, 158 mmol)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Phosphorus Pentachloride (PCl₅): 1.0 g (Optional, ensures conversion of any sulfonic acid byproducts)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂ or N₂ line).

  • Solvation: Dissolve 1-methoxynaphthalene (5.0 g) in anhydrous DCM (40 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.

    • Note: Temperature control is critical. Higher temperatures promote thermodynamic equilibration to the 2-position or polysulfonation.

  • Addition: Transfer chlorosulfonic acid (10.5 mL) to the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Observation: Evolution of HCl gas will occur. Ensure proper venting through a scrubber.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2 hours.

    • Optional: If PCl₅ is used, add it as a solid after the mixture reaches room temperature and stir for an additional 30 minutes.

  • Quenching (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with cold water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap, <40°C).

  • Result: Off-white to pale yellow solid. Yield typically 85–90%. Store in a desiccator if not using immediately.

Stage 2: Coupling with Cyclohexylamine

Objective: Formation of the sulfonamide bond.

Reagents:

  • 4-Methoxy-1-naphthalenesulfonyl chloride (from Stage 1): 5.0 g (19.5 mmol)

  • Cyclohexylamine: 2.5 mL (21.5 mmol, 1.1 eq)

  • Triethylamine (Et₃N): 3.3 mL (23.4 mmol, 1.2 eq)

  • Dichloromethane (DCM): 50 mL

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the sulfonyl chloride (5.0 g) in DCM (40 mL).

  • Base Addition: Add Triethylamine (3.3 mL) to the solution.

  • Amine Addition: Cool the mixture to 0°C. Add Cyclohexylamine (2.5 mL) dropwise over 10 minutes.

    • Mechanistic Insight: The base (Et₃N) neutralizes the HCl generated, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Workup:

    • Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amines.

    • Wash with saturated NaHCO₃ (30 mL) to remove acidic impurities.

    • Wash with brine (30 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.

    • Dissolve in minimum hot ethanol, cool slowly to RT, then refrigerate. Filter the white crystals.

Characterization & Quality Control

Expected Data:

  • Appearance: White crystalline solid.

  • Melting Point: Expect range between 130–140°C (Analogs typically fall in this range; specific experimental verification required).

  • Yield: ~75–85% (Overall).[2][3]

NMR Validation (¹H NMR, 400 MHz, CDCl₃):

Shift (δ ppm) Multiplicity Integration Assignment
8.70 Doublet 1H H-8 (Deshielded by SO₂ group)
8.30 Doublet 1H H-5
8.10 Doublet 1H H-2
7.60 - 7.50 Multiplet 2H H-6, H-7
6.80 Doublet 1H H-3 (Ortho to OMe)
4.60 Broad Singlet 1H NH (Sulfonamide)
4.05 Singlet 3H O-CH₃
3.10 Multiplet 1H N-CH (Cyclohexyl)

| 1.80 - 1.10 | Multiplet | 10H | Cyclohexyl CH₂ |

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Stage 1 Hydrolysis of sulfonyl chlorideEnsure glassware is bone-dry. Quench on ice rapidly and extract immediately. Do not leave the chloride in water.
Impure Product (Stage 1) Regioisomers (2-sulfonyl)Maintain reaction temperature strictly at 0°C. Higher temps favor thermodynamic products.
Oily Product (Stage 2) Residual solvent or impuritiesTriturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
Starting Material Remains Inactive Sulfonyl ChlorideCheck the quality of the sulfonyl chloride. It hydrolyzes to sulfonic acid over time (check by TLC). If acid is present, treat with SOCl₂ to regenerate chloride before amine addition.

References

  • Regioselectivity of Naphthalene Sulfonation

    • Study: "Chlorosulfonation of 1-methoxynaphthalene." BenchChem Protocols.
    • Relevance: Confirms kinetic control
    • Source:

  • General Sulfonamide Synthesis

    • Study: "N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery."

    • Relevance: Provides the foundational base/solvent conditions for coupling cyclohexylamine with methoxy-substituted sulfonyl chlorides.
    • Source:

  • Sulfonyl Chloride Preparation

    • Study: "Synthesis of 4-methoxybenzenesulfonyl chloride."[4] PrepChem.

    • Relevance: Standardizes the chlorosulfonic acid quenching and isol
    • Source:

  • Commercial Analog Validation

    • Compound: "N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide."[1]

    • Relevance: Valid
    • Source:[1]

Sources

Application Note: Advanced Crystallization Protocols for Naphthalene Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Naphthalene sulfonamide derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent activity as carbonic anhydrase inhibitors, anticancer agents, and FABP4 inhibitors. However, their physicochemical duality—comprising a rigid, hydrophobic naphthalene core and a flexible, polar sulfonamide moiety—presents unique challenges in crystallization. This guide details high-fidelity protocols for obtaining single crystals suitable for X-ray diffraction (XRD) and controlling polymorphism in drug development.

Introduction: The Physicochemical Paradox

Successful crystallization of naphthalene sulfonamides requires balancing two competing intermolecular forces:

  • 
    -
    
    
    
    Stacking:
    Driven by the naphthalene ring, favoring planar, stacked arrangements.
  • Hydrogen Bonding: Driven by the sulfonamide (

    
    ) group, which acts as both a donor and acceptor, often leading to complex catemer or dimer supramolecular synthons.
    

Why Standard Methods Fail: Rapid precipitation often traps these molecules in amorphous or metastable states due to the rotational freedom of the


 bond. To access stable polymorphs or high-quality single crystals, thermodynamic control must be prioritized over kinetic precipitation.

Pre-Crystallization Characterization

Before attempting crystallization, a solubility profile is mandatory. Naphthalene sulfonamides typically follow "Class II" behavior (low aqueous solubility, high permeability).

Protocol: Solubility Profiling

Objective: Identify "Good" (Solvent A) and "Bad" (Solvent B) solvents.[1][2][3][4][5]

  • Place 5 mg of derivative in a 1.5 mL HPLC vial.

  • Add solvent in 50

    
    L increments, vortexing between additions.
    
  • Record solubility at Room Temperature (RT) and Boiling Point (BP).

Solvent ClassExamplesInteraction TypeUtility
Polar Protic Methanol, EthanolH-bond Donor/AcceptorPrimary Solvent (disrupts intermolecular H-bonds)
Polar Aprotic DMSO, DMF, AcetonitrileDipole-DipoleDissolution (for stubborn residues)
Non-Polar Hexane, CyclohexaneVan der WaalsAnti-Solvent (forces

-stacking)
Chlorinated DCM, ChloroformWeak H-bond DonorDiffusion Medium (volatile)

Methodology 1: Vapor Diffusion (The "Gold Standard")

Best For: Growing X-ray quality single crystals (0.1 – 0.5 mm). Mechanism: Slow diffusion of a volatile anti-solvent into a solution decreases solubility gradually, allowing molecules to organize into the lowest energy lattice without trapping solvent voids.

Experimental Protocol

Materials:

  • Inner vial (4 mL, borosilicate glass)

  • Outer vial (20 mL, wide-mouth with screw cap)

  • Solvent Pair: Methanol (Solvent A) / Diethyl Ether (Solvent B)

Steps:

  • Dissolution: Dissolve 10–20 mg of the naphthalene sulfonamide in the minimum amount of Methanol (approx. 0.5–1.0 mL) in the inner vial. Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Outer Environment: Add 3–5 mL of Diethyl Ether to the outer vial.

  • Assembly: Carefully place the open inner vial inside the outer vial using tweezers. Critical: Do not let the solvents mix.

  • Sealing: Cap the outer vial tightly. Parafilm the cap to prevent ether evaporation.

  • Incubation: Store in a vibration-free environment at 20°C.

  • Observation: Check after 24 hours. If clear, wait up to 7 days. If precipitate is amorphous, repeat with a more dilute inner solution.

Alternative Solvent Pairs:

  • Ethanol / Hexane[3]

  • THF / Pentane

  • Acetonitrile / Water (for more polar derivatives)

Methodology 2: Slow Evaporation (Polymorph Screening)

Best For: Initial screening and obtaining thermodynamically stable polymorphs. Mechanism: Controlled removal of solvent increases supersaturation. The rate of evaporation dictates the polymorph formed.

Experimental Protocol
  • Preparation: Prepare a saturated solution in a volatile solvent (e.g., Acetone, DCM/MeOH 1:1).

  • Vessel: Use a 5 mL vial.

  • Control: Cover the vial with aluminum foil. Poke 3–5 small holes with a needle to restrict evaporation rate.

    • Fast Evaporation (Open vial): Often yields kinetic (metastable) forms.

    • Slow Evaporation (Pinhole): Yields thermodynamic forms.

  • Harvesting: Once solvent is <10% volume, collect crystals. Do not let dry completely if solvates are suspected.

Methodology 3: Interface Layering (Liquid Diffusion)

Best For: Compounds that "oil out" in vapor diffusion.

Experimental Protocol
  • Dissolve 20 mg of compound in 1 mL of DCM (high density) in a narrow test tube.

  • Carefully pipette 2 mL of Methanol or Ethanol (low density) down the side of the tube to form a distinct layer on top.

  • Seal and leave undisturbed.[3] Crystals will grow at the interface where the solvents mix slowly.

Visualization of Workflows

Figure 1: Crystallization Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate technique based on solubility and intended application.

CrystallizationWorkflow Start Crude Naphthalene Sulfonamide Solubility Solubility Profiling (Polar vs Non-Polar) Start->Solubility Decision Is it soluble in volatile organics? Solubility->Decision VaporDiff Method 1: Vapor Diffusion (X-ray Quality) Decision->VaporDiff Yes (High Solubility) SlowEvap Method 2: Slow Evaporation (Polymorph Screen) Decision->SlowEvap Yes (Mod Solubility) Cooling Method 3: Hot Cooling (Bulk Purification) Decision->Cooling No (Requires Heat) Analysis Characterization (XRD, DSC, TGA) VaporDiff->Analysis SlowEvap->Analysis Cooling->Analysis

Caption: Decision matrix for selecting crystallization techniques based on solubility profiles.

Figure 2: Vapor Diffusion Setup

A schematic representation of the physical setup required for Method 1.

VaporDiffusion cluster_outer Outer Vial (Sealed) cluster_inner Inner Vial AntiSolvent Anti-Solvent Reservoir (e.g., Diethyl Ether) High Vapor Pressure Solution Saturated Solution (Compound + MeOH) AntiSolvent->Solution Vapor Diffusion (Lowers Solubility) Crystals Crystal Growth (Nucleation Sites)

Caption: Schematic of the Vapor Diffusion chamber. Volatile anti-solvent diffuses into the sample solution.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Phase separation before crystallization. Common in sulfonamides due to flexible linkers.1. Lower the temperature (4°C).2. Use a cleaner solvent system (reduce impurities).3. Scratch the glass to induce nucleation.
Microcrystalline Powder Nucleation rate is too high (Precipitation).1. Dilute the starting solution.2. Slow down diffusion (use a narrower vial neck or lower temp).
Twinning Multiple crystals growing from a single point.1. Reduce supersaturation.2. Filter solution through 0.2

m filter to remove dust nuclei.
No Crystals (Clear) Undersaturated solution.1. Allow more time.2. Increase anti-solvent volume.3. Add a "seed" crystal if available.[2]

References

  • Gao, J., et al. (2018).[6] From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4.[6][7] European Journal of Medicinal Chemistry.

  • Perlovich, G. L., et al. (2014). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Journal of Chemical & Engineering Data.

  • Sainz-Díaz, C. I., et al. (2018).[8] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences.

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101.

  • Nangia, A., et al. (2010).[9] Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.

Sources

Troubleshooting & Optimization

overcoming solubility issues with N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Status: Active | Ticket Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Core Directive & Executive Summary

User Issue: You are likely experiencing precipitation ("crashing out") of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide when diluting from a DMSO stock into aqueous biological media (PBS, cell culture media), or you are struggling to achieve high concentrations for in vivo dosing.

The Root Cause: This molecule presents a classic "grease ball" structural profile.[1] The rigid naphthalene core and the bulky cyclohexyl ring drive the LogP (lipophilicity) upward (>3.5), while the sulfonamide moiety, though polar, is chemically neutral at physiological pH (pKa ~10.5). It lacks an ionizable handle at pH 7.4 to pull it into the water phase.[1]

The Solution Strategy:

  • Stock Prep: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Assay Dilution: Implement an "Intermediate Dilution Step" to prevent shock precipitation.

  • Advanced Formulation: Utilize Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) to encapsulate the hydrophobic core.[1][2]

Troubleshooting Guide (FAQ Format)

Module A: Chemical Understanding & Stock Preparation

Q: Why does this compound dissolve in DMSO but turn into "brick dust" immediately in water? A: This is a thermodynamic inevitability driven by the Entropic Effect.[1]

  • The Chemistry: Your molecule consists of a flat, hydrophobic naphthalene "anchor" and a lipophilic cyclohexyl "buoy."

  • The Mechanism: In DMSO, dipole-dipole interactions stabilize the sulfonamide.[1] When you add water, the water molecules form a highly ordered hydrogen-bond network.[1] Your hydrophobic molecule disrupts this network.[1] To minimize this disruption, water molecules force the drug molecules to aggregate (precipitate) to reduce their surface area exposed to water.[1]

  • The Fix: You cannot change the physics, but you can hide the hydrophobicity using excipients (see Module C).

Q: What is the maximum solubility I can expect? Estimates based on structural analogs (Class II/IV BCS behavior):

Solvent SystemEstimated SolubilityUsage Context
Anhydrous DMSO > 50 mMPrimary Stock (Store at -20°C)
Ethanol (100%) ~ 10–20 mMSecondary Stock (Evaporates easily)
PBS (pH 7.4) < 1 µM (Poor)Biological Assay Buffer
PBS + 5% DMSO ~ 10–50 µMAssay Limit (Risk of precipitation)
20% HP-

-CD
> 1 mMIn Vivo / High Conc.[1][2] Assays

Q: Can I use acid or base to dissolve it? A: No.

  • Acid: The sulfonamide nitrogen is not basic enough to protonate significantly.[1]

  • Base: The sulfonamide proton (

    
    ) is acidic, but the pKa is likely >10.[1][2] You would need a pH > 11 to deprotonate it, which is incompatible with biological systems.[1] Do not use NaOH  unless you are performing a specific chemical degradation study.
    
Module B: Biological Assay Optimization (In Vitro)

Q: My IC50 curves are flat or inconsistent. Is it solubility? A: Yes. If your compound precipitates, the free concentration available to bind the target is unknown and likely much lower than your calculated concentration.

Protocol: The "Intermediate Plate" Method Direct dilution from 100% DMSO to Media often causes immediate precipitation.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute compound 1:10 into Assay Buffer + 10% DMSO (creating a 10x working solution).

    • Why? This lowers the concentration gradient shock.[1]

  • Final Step: Transfer from Intermediate Plate to Cell Plate (1:10 dilution).

    • Result: Final DMSO is 1%.[1]

Q: How do I validate if the compound is soluble in my media? A: Perform a Kinetic Solubility Assay using Nephelometry or Absorbance.[1]

  • Spike compound into media at 1, 10, 50, 100 µM.[1]

  • Incubate for 2 hours at 37°C.

  • Measure Absorbance at 600nm (turbidity).[1]

  • Threshold: Any increase in OD600 > 0.005 indicates precipitation.[1]

Module C: Advanced Formulation (In Vivo / High Dose)

Q: I need to dose mice at 10 mg/kg. DMSO is toxic.[1] What do I use? A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2] The cyclohexyl and naphthalene groups fit perfectly inside the lipophilic cavity of the cyclodextrin torus, while the hydroxyl groups on the outside interact with water.

Protocol: 20% HP-


-CD Formulation 
  • Weigh: 20g of HP-

    
    -CD.
    
  • Dissolve: Add to 80mL of distilled water. Stir until clear (Solution A).

  • Compound Prep: Dissolve your specific dose of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide in a minimal volume of DMSO (e.g., 2% of final volume).

  • Complexation: Add the DMSO-compound solution dropwise into Solution A while vortexing rapidly.

  • Sonication: Sonicate for 20 minutes at room temperature.

  • Filter: Pass through a 0.22 µm PVDF filter to ensure sterility and remove any un-complexed aggregates.[1]

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system for your specific experiment.

SolubilityDecision Start Start: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide Goal What is your Goal? Start->Goal Stock Stock Solution Goal->Stock Storage Assay Cell/Enzyme Assay Goal->Assay In Vitro InVivo In Vivo / Animal Study Goal->InVivo In Vivo DMSO 100% Anhydrous DMSO (Store -20°C) Stock->DMSO ConcCheck Target Conc > 10µM? Assay->ConcCheck Vehicle Vehicle Selection InVivo->Vehicle DirectDil Direct Dilution (Risk of Crash) ConcCheck->DirectDil No (<10µM) InterMed Intermediate Dilution (Step-down DMSO) ConcCheck->InterMed Yes (>10µM) CD 20% HP-beta-Cyclodextrin (Recommended) Vehicle->CD IV / IP / Oral Oil Corn Oil / PEG400 (Alternative) Vehicle->Oil Oral Gavage Only

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate optimal pathways.

Figure 2: The "Crash Out" Mechanism vs. Cyclodextrin Shielding

Understanding why the compound precipitates and how Cyclodextrin prevents it.

Mechanism cluster_0 Aqueous Media (No Excipient) cluster_1 With Cyclodextrin (HP-b-CD) Mol1 Hydrophobic Compound Precip AGGREGATION (Precipitation) Mol1->Precip Repelled by Water Water1 Water Network Water1->Mol1 Excludes CD Cyclodextrin Torus Complex Soluble Inclusion Complex CD->Complex Shields Core Mol2 Compound (Guest) Mol2->CD Hydrophobic Interaction

Caption: Left: Hydrophobic exclusion causes precipitation.[1][2] Right: Cyclodextrin encapsulates the lipophilic naphthalene/cyclohexyl groups, rendering the complex water-soluble.[2]

References & Further Reading

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

  • Perlovich, G. L., et al. (2013).[1] Sulfonamides as a class of compounds with high potential for polymorphism and solvatomorphism.[1] Journal of Thermal Analysis and Calorimetry. (Validating the structural rigidity and solubility issues of sulfonamide derivatives).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide before handling.

Sources

Navigating the Synthesis of Naphthalene Sulfonamides: A Technical Support Guide to Common Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of naphthalene sulfonamides is a foundational technique. However, like any complex chemical transformation, the path from starting materials to a pure final product is often fraught with the potential for impurity formation. This technical support center provides a comprehensive guide to understanding, identifying, and mitigating common impurities encountered during the synthesis of naphthalene sulfonamides. Structured in a practical question-and-answer format, this guide offers field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Section 1: Impurities Arising from the Sulfonation of Naphthalene

The journey to a pure naphthalene sulfonamide begins with the sulfonation of naphthalene. The impurities generated in this initial step can carry through to the final product if not properly addressed.

FAQ 1: What are the most common impurities I should expect when sulfonating naphthalene?

The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. The primary impurities you will encounter are:

  • Isomeric Naphthalenesulfonic Acids: The most significant impurity is the undesired isomer of naphthalenesulfonic acid. Sulfonation at lower temperatures (around 80°C) favors the formation of naphthalene-1-sulfonic acid (the kinetic product), while higher temperatures (160°C and above) yield the more stable naphthalene-2-sulfonic acid (the thermodynamic product)[1][2]. Therefore, if your target is the 2-isomer, any 1-isomer formed is a major impurity.

  • Polysulfonated Naphthalenes: Over-sulfonation can lead to the formation of naphthalene di- and tri-sulfonic acids[3]. The extent of polysulfonation depends on the reaction conditions, particularly the strength of the sulfonating agent and the reaction time.

  • Unreacted Naphthalene: Incomplete reaction will result in the presence of the starting material, naphthalene, in your product mixture[4].

  • Residual Sulfuric Acid: If sulfuric acid is used as the sulfonating agent, it will be present in the crude product and must be neutralized or removed.

  • Diaryl Sulfones: Under certain conditions, the formation of diaryl sulfones as byproducts can occur[5].

Troubleshooting Guide: Sulfonation Stage

Issue: High levels of the undesired naphthalenesulfonic acid isomer in my product.

  • Causality: The reaction temperature is the primary determinant of the isomeric ratio. A temperature that is too low will favor the kinetic product (1-isomer), while a temperature that is too high for an extended period might lead to other side reactions, although it strongly favors the 2-isomer[1][2].

  • Solution:

    • Temperature Control: For the synthesis of naphthalene-2-sulfonic acid, maintain a reaction temperature of at least 160°C to ensure the reaction is under thermodynamic control[1][6].

    • Reaction Time: Allow sufficient time for the initially formed 1-isomer to isomerize to the more stable 2-isomer at high temperatures.

Issue: Significant amounts of polysulfonated products detected.

  • Causality: Using an overly aggressive sulfonating agent (e.g., fuming sulfuric acid with high SO₃ content) or prolonged reaction times can lead to multiple sulfonation events on the naphthalene ring.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the sulfonating agent.

    • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to stop the reaction once the desired monosulfonated product is maximized[7][8][9].

Section 2: Impurities from the Conversion to Naphthalene Sulfonamides

The second stage of the synthesis, the reaction of naphthalenesulfonyl chloride with an amine to form the sulfonamide, introduces a new set of potential impurities.

FAQ 2: I've successfully synthesized and purified my naphthalenesulfonyl chloride. What impurities can arise during the amidation step?

The primary impurities to be aware of during the formation of the sulfonamide bond are:

  • Naphthalenesulfonic Acid: The naphthalenesulfonyl chloride starting material is susceptible to hydrolysis, especially in the presence of moisture. This hydrolysis reaction regenerates the corresponding naphthalenesulfonic acid, which will not react with the amine to form the desired sulfonamide[10].

  • Di-sulfonylation of Primary Amines: If you are using a primary amine, it is possible for the amine to react with two molecules of the naphthalenesulfonyl chloride, resulting in a di-sulfonated byproduct[10].

  • Unreacted Amine: Incomplete reaction will leave residual amine in your product mixture.

  • Side-products from the Amine: If the amine starting material is not pure, impurities within the amine can react with the naphthalenesulfonyl chloride to generate additional byproducts.

  • Residual Base and Salts: The amidation reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated. The base and its corresponding hydrochloride salt can be impurities in the crude product[6].

Troubleshooting Guide: Amidation Stage

Issue: My final product is contaminated with a significant amount of naphthalenesulfonic acid.

  • Causality: This is almost always due to the presence of water in the reaction mixture, which hydrolyzes the reactive naphthalenesulfonyl chloride.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The amine should also be dry.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Issue: I am observing a significant amount of a higher molecular weight byproduct when using a primary amine.

  • Causality: This is likely the di-sulfonated product. This side reaction is favored by using an excess of the naphthalenesulfonyl chloride or by running the reaction at elevated temperatures for an extended period.

  • Solution:

    • Stoichiometry: Use a slight excess of the primary amine relative to the naphthalenesulfonyl chloride to favor the formation of the mono-sulfonated product.

    • Controlled Addition: Add the naphthalenesulfonyl chloride slowly to the solution of the amine, ideally at a reduced temperature (e.g., 0°C), to control the reaction and minimize over-reaction[10].

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC and stop the reaction once the starting amine has been consumed[10].

Section 3: Purification and Analysis of Naphthalene Sulfonamides

A successful synthesis is only complete once the desired product has been isolated in a pure form.

FAQ 3: What are the most effective methods for purifying my crude naphthalene sulfonamide?
  • Recrystallization: For solid naphthalene sulfonamides, recrystallization is a powerful purification technique. The choice of solvent is critical and will depend on the specific properties of your sulfonamide. Common solvent systems include ethanol, isopropanol, or mixtures of these with water[5][11].

  • Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, silica gel column chromatography is a versatile method[12].

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove water-soluble impurities such as residual base, hydrochloride salts, and any remaining naphthalenesulfonic acid.

Troubleshooting Guide: Purification

Issue: My product "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or when the solution cools too quickly. It can also be a sign of significant impurities depressing the melting point of your product[5].

  • Solution:

    • Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often be effective.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to control the cooling rate[5].

    • Pre-purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization[5].

FAQ 4: What analytical techniques are best for assessing the purity of my final naphthalene sulfonamide product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of your product and detecting even small amounts of impurities[7][8][9].

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a reaction and to get a qualitative assessment of the purity of the final product[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your desired product and can often be used to identify the structures of any major impurities[13][14].

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of your compound and can be used to identify impurities by their mass-to-charge ratio[13][14].

Summary of Common Impurities and Analytical Methods

ImpuritySourceRecommended Analytical Method(s)
Isomeric Naphthalenesulfonic AcidSulfonation of NaphthaleneHPLC, NMR
Polysulfonated NaphthalenesSulfonation of NaphthaleneHPLC, MS
Unreacted NaphthaleneSulfonation of NaphthaleneTLC, GC-MS, HPLC
Naphthalenesulfonic AcidHydrolysis of Naphthalenesulfonyl ChlorideHPLC, NMR
Di-sulfonated AmineAmidation of Primary AmineTLC, HPLC, MS
Unreacted AmineAmidation ReactionTLC, HPLC, NMR
Diaryl SulfoneSulfonation of NaphthaleneHPLC, MS

Visualizing the Synthetic Pathway and Impurity Formation

G Naphthalene Naphthalene N1SA Naphthalene-1-sulfonic Acid (Kinetic Product) Naphthalene->N1SA Low Temp. N2SA Naphthalene-2-sulfonic Acid (Thermodynamic Product) Naphthalene->N2SA High Temp. PolySA Polysulfonated Naphthalenes Naphthalene->PolySA Harsh Conditions SulfonatingAgent Sulfonating Agent (e.g., H₂SO₄) N1SA->N2SA High Temp. SulfonylChloride Naphthalenesulfonyl Chloride N2SA->SulfonylChloride Chlorinating Agent Sulfonamide Naphthalene Sulfonamide SulfonylChloride->Sulfonamide + Amine, Base Hydrolysis Naphthalenesulfonic Acid (Hydrolysis) SulfonylChloride->Hydrolysis + H₂O DiSulfonylation Di-sulfonated Amine SulfonylChloride->DiSulfonylation + Primary Amine (Excess Sulfonyl Chloride) Amine Amine (R-NH₂) Amine->Sulfonamide Amine->DiSulfonylation

Caption: Synthetic pathway for naphthalene sulfonamides and the formation of common impurities.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Naphthalene-2-Sulfonic Acid. BenchChem.
  • Garrett, A. O., & Gale, S. I. (1951). U.S. Patent No. 2,568,154. U.S.
  • (1988). Japanese Patent No. JPS63107944A.
  • SIELC Technologies. (2018). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column.
  • (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
  • Li, Y., et al. (2020). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1735-1743.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • El-Sayed, M. A. F., et al. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(45), 29469-29491.
  • San Diego Mesa College. (n.d.). Recrystallization of an Impure Sample of Naphthalene.
  • (1972). U.S. Patent No. 3,649,708.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 227-246). The Royal Society of Chemistry.
  • Zazouli, M. A., & Nasseri, S. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 146-157.
  • Zazouli, M. A., & Nasseri, S. (2017).
  • MilliporeSigma. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
  • Merck Millipore. (n.d.). Separation of some naphthalene sulfonic acids.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Lakrout, S., et al. (2016). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 6(78), 74836-74841.
  • (1935). U.S. Patent No. 1,996,262.
  • Lin, C. Y., et al. (2014). NMR- and MS-based metabolomics: various organ responses following naphthalene intervention. Molecular BioSystems, 10(6), 1563-1572.
  • BenchChem. (2025).
  • Bellevue College. (n.d.).
  • Al-Amiery, A. A., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry, 66(5), 269-277.
  • (1937). U.S. Patent No. 2,078,963.
  • BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • Singh, S., & Handa, T. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 621-626.
  • (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
  • Stasiuk, M., et al. (2026, January 22). Spectroscopic, Structural, and Biological Insights into Novel Naphthalene- and Anthracene-Based Sulfonamides.
  • Tsuji, K., & Goetz, J. F. (1986). Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate.
  • Stasiuk, M., et al. (n.d.). Spectroscopic, structural, and biological insights into novel naphthalene- and anthracene-based sulfonamides. MOST Wiedzy.
  • Tee, O. S., & Iyengar, N. R. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(8), 1714-1718.
  • Kır, S., & Tuncel, M. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Food Chemistry, 329, 127169.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Lin, C. Y., et al. (2015). Use of Nuclear Magnetic Resonance-Based Metabolomics to Characterize the Biochemical Effects of Naphthalene on Various Organs of Tolerant Mice. PLoS ONE, 10(4), e0122228.
  • Hilaris. (n.d.). Use of NMR and MS-Based Metabolomics in Clinical Biomarker Discovery.
  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • (2025, November 29). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • MilliporeSigma. (n.d.). 2-Naphthalenesulfonyl chloride 99.
  • CymitQuimica. (n.d.). CAS 1875-72-5: 2-Naphthalenesulfonyl chloride, 6-methyl-.

Sources

Technical Support Center: Solvent Optimization for Recrystallization of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the optimization of recrystallization solvent systems for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide. The content is structured to address common experimental challenges through a troubleshooting guide and frequently asked questions, grounded in established chemical principles.

Introduction

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is a molecule possessing both significant non-polar character, due to the naphthalene and cyclohexyl rings, and polar functionality in its sulfonamide and methoxy groups. This amphipathic nature can present challenges in selecting an appropriate single-solvent system for recrystallization. Often, a mixed-solvent system is required to achieve the ideal solubility profile for effective purification. This guide will walk you through a logical, step-by-step process to identify the optimal solvent or solvent pair for obtaining high-purity crystalline material.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide, offering potential causes and solutions.

Question: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation.[1] An oil phase can trap impurities, defeating the purpose of recrystallization.

Solutions:

  • Lower the Crystallization Temperature: Switch to a lower-boiling point solvent or a solvent mixture. This ensures that the solution temperature does not exceed the melting point of your compound.

  • Increase the Solvent Volume: The oil may have formed because the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool slowly.

  • Modify the Solvent Polarity: "Oiling out" can be prevalent in solvent systems that are too non-polar for the solute. Try a more polar solvent or adjust the ratio of your mixed-solvent system to be more polar. For a compound like N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide, a mixture of a polar solvent like isopropanol with a less polar solvent like toluene could be systematically varied.

  • Slow Cooling and Seeding: Rapid cooling can lead to high supersaturation.[1] Allow the solution to cool to room temperature slowly before moving it to an ice bath. If available, adding a seed crystal of the pure compound can encourage the formation of a crystalline lattice rather than an oil.

Question: I have very low recovery of my recrystallized product. What are the likely causes?

Answer:

Low recovery is a frequent challenge in recrystallization and can be attributed to several factors:

Causes and Solutions:

  • Excessive Solvent: Using too much solvent is a very common cause of poor yield, as a significant portion of the product will remain in the mother liquor.[2] To remedy this, you can evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent will have high solubility for your compound at elevated temperatures and very low solubility at cooler temperatures.[2] If your compound is still significantly soluble at low temperatures, you will lose a substantial amount of product. A different solvent or solvent mixture should be explored.

  • Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, crystallization on the filter paper or in the funnel can lead to product loss. Ensure your glassware is pre-heated and the filtration is performed as quickly as possible.

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time. After reaching room temperature, cooling in an ice bath for at least 30 minutes can maximize crystal formation.

Question: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

Answer:

The failure of crystals to form is typically due to either supersaturation or the use of too much solvent.

Solutions:

  • Induce Crystallization: A supersaturated solution may need a nucleation site to initiate crystal growth. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[3] The small scratches on the glass can provide a surface for crystals to begin forming. Adding a "seed" crystal of your pure compound is also a highly effective method.

  • Reduce Solvent Volume: As mentioned previously, if too much solvent was used, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Introduce an Anti-Solvent: If you have dissolved your compound in a "good" solvent (one in which it is highly soluble), you can slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid. This indicates the point of saturation, and crystals should form upon standing.

Question: The crystals that formed are very fine and powder-like. Is this a problem?

Answer:

Rapid crystallization, often referred to as "crashing out," can trap impurities within the crystal lattice, which reduces the effectiveness of the purification.[4] Slower crystal growth generally leads to larger, purer crystals.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the solid redissolves, then add a small amount of additional hot solvent. Allow the solution to cool more slowly.

  • Insulate the Flask: To slow the rate of cooling, you can wrap the flask in a cloth or place it in a warm water bath that is allowed to cool to room temperature gradually.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide?

A1: There is no single "best" solvent without experimental data. However, based on the structure, a systematic screening approach is recommended. The molecule has a large non-polar region (naphthalene and cyclohexyl) and polar functional groups (sulfonamide and methoxy). This suggests that solvents of intermediate polarity or mixed solvent systems will be most effective. Alcohols like ethanol and isopropanol, often mixed with water, are common choices for sulfonamides.[4] Given the significant non-polar character of the naphthalene ring, you might also explore mixtures of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexanes or toluene).

Q2: How do I perform a systematic solvent screening?

A2: A small-scale solvent screening is a crucial first step. Place a small amount of your crude material (e.g., 10-20 mg) into several test tubes. To each tube, add a different solvent from a range of polarities (see the table below). Observe the solubility at room temperature and then upon heating. A good candidate solvent will dissolve your compound when hot but show poor solubility at room temperature.[5]

Q3: How much solvent should I use for the recrystallization?

A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[3] Adding an excess of solvent is a common reason for low product recovery.

Q4: Can I use a mixed-solvent system? How does that work?

A4: Yes, a mixed-solvent system is often ideal for compounds like N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide. You would dissolve the crude material in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you would slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (turbid). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Data Presentation

Table 1: Predicted Solubility Profile and Potential Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Predicted Solubility Behavior & Rationale
Water10.2100Poor: The large non-polar naphthalene and cyclohexyl groups will likely make it insoluble.
Methanol6.665Moderate to Good (Hot): May be a good candidate, but could have some solubility when cold, leading to lower recovery.[6]
Ethanol5.278Moderate to Good (Hot): A very common and effective solvent for sulfonamides.[4]
Isopropanol (IPA)4.382Good Candidate: Similar to ethanol, often provides a good balance of solubility.
Acetone5.156Good (Hot): Its volatility is advantageous for drying crystals. May be too good a solvent, requiring an anti-solvent.
Ethyl Acetate4.477Good Candidate: A solvent of intermediate polarity that could be effective.
Dichloromethane3.440Likely too soluble: The low boiling point can be problematic for achieving a large temperature gradient.
Toluene2.4111Poor to Moderate (Hot): May be a good anti-solvent when paired with a more polar solvent.
Hexanes0.0~69Poor: Likely to be a very poor solvent, but could be an effective anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization Screening

  • Preparation: Place approximately 20 mg of crude N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide into a small test tube.

  • Solvent Addition: Add a candidate solvent dropwise at room temperature, vortexing after each addition, until the solid is just covered. Note the solubility at room temperature.

  • Heating: Gently heat the test tube in a sand bath or on a hot plate. Continue to add the solvent dropwise until the solid completely dissolves.

  • Cooling: Allow the test tube to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

Visualization of the Workflow

Recrystallization_Workflow cluster_start Start cluster_screening Solvent Screening cluster_single_solvent Single-Solvent Recrystallization cluster_mixed_solvent Mixed-Solvent Recrystallization cluster_troubleshooting Troubleshooting Start Crude N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide Screening Perform small-scale solvent screening (Protocol 1) Start->Screening Decision Good single solvent found? Screening->Decision Dissolve_Single Dissolve in minimum hot solvent Decision->Dissolve_Single Yes Dissolve_Mixed Dissolve in 'good' solvent Decision->Dissolve_Mixed No Cool_Single Cool slowly Dissolve_Single->Cool_Single Filter_Single Filter and dry pure crystals Cool_Single->Filter_Single Problem Problem Encountered? Filter_Single->Problem Check Purity/Yield Add_Anti Add 'anti-solvent' to turbidity Dissolve_Mixed->Add_Anti Cool_Mixed Cool slowly Add_Anti->Cool_Mixed Filter_Mixed Filter and dry pure crystals Cool_Mixed->Filter_Mixed Filter_Mixed->Problem Check Purity/Yield Problem->Start No, process successful Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Recovery Low Recovery Problem->Low_Recovery Yes No_Crystals No Crystals Problem->No_Crystals Yes Oiling_Out->Screening Re-evaluate solvent Low_Recovery->Screening Re-evaluate solvent/technique No_Crystals->Screening Re-evaluate solvent/concentration

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of mass spectrometry-based methods for the characterization and quantification of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. We will explore the nuances of its mass spectrometric behavior and compare this powerful technique with alternative analytical approaches, supported by detailed experimental protocols.

Introduction to N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is an organic compound featuring a methoxy-substituted naphthalene ring linked to a cyclohexyl group via a sulfonamide bridge. While specific applications of this exact molecule are not extensively documented in public literature, its structural motifs are common in pharmacologically active compounds. Sulfonamides, as a class, are known for their antimicrobial properties, and naphthalenic structures are present in a variety of therapeutic agents. Therefore, robust analytical methods for its identification and quantification are essential for research and development.

The chemical structure and key properties of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide are summarized below:

PropertyValue
Molecular Formula C₁₇H₂₁NO₃S
Monoisotopic Mass 319.1242 u
Average Mass 319.421 u
Chemical Structure A 4-methoxynaphthalene-1-sulfonyl group attached to a cyclohexylamine.

Mass Spectrometry: The Gold Standard for Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide due to its exceptional sensitivity, selectivity, and versatility. This section delves into the core principles and practical considerations for developing a robust LC-MS/MS method.

Ionization and Precursor Ion Selection

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for sulfonamides. The basic nitrogen atom in the sulfonamide linkage readily accepts a proton, leading to the formation of a protonated molecule, [M+H]⁺.

Given the monoisotopic mass of 319.1242 u, the expected precursor ion for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide in positive ESI-MS will be at an m/z of 320.1315 . It is also prudent to monitor for common adducts, such as the sodium adduct [M+Na]⁺ at m/z 342.1134 and the potassium adduct [M+K]⁺ at m/z 358.0874, as their presence can be influenced by the sample matrix and mobile phase purity[1][2][3].

Fragmentation Pattern and Product Ion Selection

Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure and provide a high degree of confidence in its identification. Based on the known fragmentation pathways of sulfonamides, we can predict the major product ions for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide[4].

The primary fragmentation is expected to occur at the S-N bond and within the cyclohexyl and naphthalene moieties. Key predicted product ions are:

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Structure of Product Ion
320.1315220.0429[4-methoxynaphthalene-1-sulfonyl]⁺
320.1315189.0473[4-methoxynaphthalene]⁺
320.1315157.0653[C₁₀H₇O]⁺ (Naphthoxy ion)
320.1315100.1126[Cyclohexylamine]⁺
320.131583.0861[C₆H₁₁]⁺ (Cyclohexyl cation)

The selection of at least two to three specific and intense product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is crucial for developing a highly selective and sensitive quantitative method.

Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide from a biological matrix.

Caption: LC-MS/MS workflow for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide analysis.

Detailed Experimental Protocol: LC-MS/MS

This protocol provides a starting point for method development and can be optimized based on the specific matrix and instrumentation.

1. Sample Preparation (from Plasma)

  • Objective: To extract the analyte from the biological matrix and remove interfering substances.

  • Procedure:

    • To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a deuterated analog or a structurally similar sulfonamide).

    • Add 1.5 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

2. Liquid Chromatography

  • Objective: To achieve chromatographic separation of the analyte from other components in the sample.

  • Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining the relatively nonpolar analyte[5][6].

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Objective: To detect and quantify the analyte with high specificity and sensitivity.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 450°C.

    • Gas Flows: Optimize nebulizer and drying gas flows for the specific instrument.

    • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions (Hypothetical):

      • Quantifier: 320.1 -> 220.0

      • Qualifier 1: 320.1 -> 189.0

      • Qualifier 2: 320.1 -> 100.1

    • Collision Energy: Optimize for each transition to achieve the most stable and intense signal.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can be employed for the analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV/DAD [6][7][8]Separation by liquid chromatography followed by detection based on UV absorbance.- Lower cost and complexity.- Robust and widely available.- Lower sensitivity and selectivity compared to MS.- Susceptible to matrix interference.- Limited structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) [9][10][11]Separation of volatile compounds in the gas phase followed by mass spectrometric detection.- High chromatographic resolution.- Well-established libraries for identification.- Requires derivatization for non-volatile compounds like sulfonamides.- Potential for thermal degradation of the analyte.
Capillary Electrophoresis (CE) [1][2][3][5]Separation based on the differential migration of ions in an electric field.- High separation efficiency.- Low sample and solvent consumption.- Rapid analysis times.- Lower sensitivity for concentration-sensitive detectors.- Reproducibility can be challenging.- Limited loading capacity.

Conclusion

The analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is most effectively and reliably achieved using LC-MS/MS. This technique offers unparalleled sensitivity and selectivity, which are critical for accurate quantification in complex matrices encountered in pharmaceutical research and development. The predicted fragmentation patterns and the detailed experimental protocol provided in this guide serve as a robust starting point for method development. While alternative techniques such as HPLC-UV, GC-MS, and CE have their merits, they generally do not match the comprehensive analytical power of mass spectrometry for this class of compounds. The choice of analytical method should always be guided by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.

References

  • Waters Corporation. "What are common adducts in ESI mass spectrometry? - WKB67428." Waters. [Link]

  • Scribd. "Adduits ESI MS." Scribd. [Link]

  • LCGC North America. "Dealing with Metal Adduct Ions in Electrospray: Part 1." LCGC North America. [Link]

  • Al-Adhami, M. Z., Al-Araji, S. M., & Al-Dahhan, W. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. International Journal of Pharmaceutical and Life Sciences, 1(2), 1-10. [Link]

  • Kowalczuk, D., Stachniuk, A., & Ciszewska, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 48. [Link]

  • Bele, C., Matea, C. T., Dulf, F., & Miclean, M. (2007). Determination of six sulfonamides in pork and beef meat by a new solid phase extraction and HPLC-UV for detection. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Animal Science and Biotechnologies, 64(1-2), 57-62. [Link]

  • Hernández, F., Sancho, J. V., & Pozo, O. J. (2005). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 13(2). [Link]

  • United States Department of Agriculture. "Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry." USDA. [Link]

  • Kruve, A., Kaupmees, K., & Meija, J. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link]

  • ACD/Labs. "Common Adduct and Fragment Ions in Mass Spectrometry." ACD/Labs. [Link]

  • Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 185-195. [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. [Link]

  • ResearchGate. "Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry." ResearchGate. [Link]

  • Samperi, R., Laganà, A., & De Leva, I. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of agricultural and food chemistry, 51(9), 2539-2545. [Link]

  • Akyüz, M., & Ata, Ş. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications, 12(2), 71-78. [Link]

  • Khan, M. H., Khan, I. U., Arshad, M. N., Mughal, S. Y., & Akkurt, M. (2011). N-Cyclohexyl-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o885. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

Sources

A Comparative Guide to Achieving Optimal HPLC Separation of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and robust quantification of novel chemical entities is paramount. N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide, a molecule of interest due to the broad biological activities of the sulfonamide class of compounds, presents a unique analytical challenge due to its structural characteristics.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, offering field-proven insights and experimental data to guide researchers in selecting the optimal analytical approach.

The inherent lipophilicity imparted by the naphthalene and cyclohexyl moieties, combined with the polar sulfonamide group, necessitates a careful selection of stationary and mobile phases to achieve efficient and reproducible separation. This guide will explore the performance of two common reversed-phase columns, a standard C18 and a Phenyl-Hexyl phase, under varying mobile phase conditions.

The Analyte: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Understanding the structure of the analyte is fundamental to developing a successful HPLC method.

Figure 1: Chemical Structure of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide.

Experimental Design: A Comparative Approach

To determine the optimal chromatographic conditions, a systematic study was designed to evaluate the retention behavior of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide on two distinct reversed-phase columns with varying mobile phase compositions.

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_methods Comparative Methods cluster_analysis Data Analysis prep_sample Prepare 10 µg/mL Analyte in 50:50 ACN:H2O hplc_system HPLC System (Pump, Autosampler, Column Oven, DAD) prep_sample->hplc_system prep_mobile_a Mobile Phase A: 0.1% Formic Acid in Water prep_mobile_a->hplc_system prep_mobile_b Mobile Phase B: Acetonitrile (ACN) prep_mobile_b->hplc_system prep_mobile_c Mobile Phase C: Methanol (MeOH) prep_mobile_c->hplc_system method1 Method 1: C18 Column ACN/H2O Gradient hplc_system->method1 method2 Method 2: C18 Column MeOH/H2O Gradient hplc_system->method2 method3 Method 3: Phenyl-Hexyl Column ACN/H2O Gradient hplc_system->method3 data_acq Data Acquisition (Chromatograms at 254 nm) method1->data_acq method2->data_acq method3->data_acq data_comp Compare Retention Time (RT), Peak Shape, & Resolution data_acq->data_comp

Sources

Comparative Binding Guide: Naphthalene vs. Benzene Sulfonamides in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Binding Affinity: Naphthalene vs. Benzene Sulfonamides Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Structural Biologists.

Executive Summary

In the design of Carbonic Anhydrase (CA) inhibitors, the choice between a benzene and a naphthalene scaffold for the sulfonamide "tail" is a critical decision that dictates the thermodynamic signature of ligand binding.

  • Benzene Sulfonamides typically exhibit enthalpy-driven binding . They rely on precise electrostatic positioning and hydrogen bonding networks. While they often possess high specificity, they may suffer from slower association rates due to the desolvation penalty of the polar active site.

  • Naphthalene Sulfonamides predominantly exhibit entropy-driven binding . The larger hydrophobic surface area drives the displacement of ordered water molecules from the enzyme's hydrophobic pocket (the "Hydrophobic Effect"). This often results in higher overall affinity (

    
    ) and faster association rates (
    
    
    
    ), though sometimes at the cost of isoform selectivity if the hydrophobic pocket is conserved.

Verdict: Use Benzene scaffolds when optimizing for residence time and specific polar contacts. Use Naphthalene scaffolds when targeting high potency via hydrophobic burial and when targeting isoforms with distinct hydrophobic pockets (e.g., hCA IX vs. hCA II).

Mechanistic Basis of Binding

The binding of sulfonamides to Carbonic Anhydrase is a two-component process:

  • Zinc Coordination (Head): The ionized sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the active site. This is the primary driver of affinity and is identical for both scaffolds.
  • Tail Interaction (Scaffold): The aromatic ring interacts with the hydrophobic and hydrophilic halves of the active site cleft.

Structural & Thermodynamic Comparison[1][2][3][4]
FeatureBenzene Sulfonamide (e.g., CBS)Naphthalene Sulfonamide (e.g., DNSA)
Primary Driver Enthalpy (

)
Entropy (

)
Interaction Type

stacking (limited), H-bonds, electrostatic alignment.
Strong Hydrophobic Effect, extensive Van der Waals contacts.
Water Displacement Minimal. Water networks often rearranged but retained.Significant. Ordered water molecules are ejected from the hydrophobic pocket.
Kinetics Slower

, Slower

(Longer Residence Time).
Faster

, Faster

(Rapid Equilibrium).
Steric Profile Compact; fits tight pockets (e.g., hCA I).Bulky; requires accessible hydrophobic pocket (e.g., hCA II, IX).
Visualization: Binding Mode Interactions

The following diagram illustrates the differential binding modes within the hCA II active site.

BindingMode cluster_Benzene Benzene Scaffold Path cluster_Naphthalene Naphthalene Scaffold Path Zn Zn2+ Ion (Active Site) Sulfonamide Sulfonamide Head (SO2NH-) Sulfonamide->Zn Coordination (Primary Affinity) Benzene Benzene Ring Benzene->Sulfonamide PolarRes Polar Residues (Thr199, Gln92) Benzene->PolarRes H-Bonding/Electrostatics (Enthalpy Driven) Naph Naphthalene Ring Naph->Sulfonamide HydroPocket Hydrophobic Pocket (Phe131, Val135, Leu198) Naph->HydroPocket Van der Waals/Pi-Stacking Water Ordered Water (Displaced) Naph->Water Ejects Water->HydroPocket Entropy Gain (+dS)

Caption: Mechanistic divergence in binding. Benzene relies on polar contacts (Enthalpy), while Naphthalene leverages the hydrophobic pocket to displace water (Entropy).

Comparative Performance Analysis

The following data contrasts a representative Benzene Sulfonamide (4-carboxybenzenesulfonamide, CBS ) against a Naphthalene Sulfonamide (5-dimethylamino-1-naphthalene-sulfonamide, DNSA ) binding to hCA II .

Table 1: Kinetic and Thermodynamic Profiling
ParameterBenzene (CBS)Naphthalene (DNSA)Interpretation
Affinity (

)

nM

nM
Naphthalene exhibits ~2x higher affinity due to hydrophobic burial.
Enthalpy (

)
-11.9 kcal/mol -4.8 kcal/molBenzene binding is chemically tighter (bond formation), releasing more heat.
Entropy (

)
-12 cal/mol·K+13 cal/mol[1]·K Naphthalene binding disorders the system (water release), a classic hydrophobic signature.
Assoc.[2][3] Rate (

)




Naphthalene associates ~6x faster , likely due to hydrophobic attraction.
Dissoc. Rate (

)
0.0038

0.023

Benzene dissociates ~6x slower . Once bound, it "sticks" better due to specific polar anchors.

Data Source: Comparative biophysical analysis of CA II inhibitors (Myszka et al., 2004).

Selectivity Considerations
  • hCA I vs hCA II: Naphthalene derivatives often show poor selectivity for hCA I due to the smaller active site of hCA I (steric clash with His200). They are highly potent against hCA II.

  • Tumor Isoforms (IX/XII): Naphthalene tails are excellent for targeting hCA IX and XII. These isoforms possess accessible hydrophobic pockets near the active site entrance, allowing the bulky naphthalene group to dock effectively, often achieving low nanomolar (

    
     nM) potency.
    

Experimental Protocols

To validate these differences in your own lead series, we recommend two orthogonal assays.

Protocol A: Esterase Activity Assay (High-Throughput Screening)

Best for: Rapid ranking of


 values for large libraries.

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol (yellow). Inhibitors decrease the rate of color formation.

  • Reagent Prep:

    • Buffer: 50 mM Tris-SO4, pH 7.6.

    • Substrate: 20 mM pNPA in Acetonitrile (Freshly prepared).

    • Enzyme: Purified hCA II (or target isoform) at 1 µM stock.

  • Workflow:

    • Plate: Clear 96-well flat-bottom plate.

    • Add: 180 µL Buffer + 10 µL Inhibitor (variable conc.) + 10 µL Enzyme. Incubate 5 min at 25°C.

    • Start: Add 10 µL pNPA substrate (Final conc: 1 mM).

    • Read: Measure Absorbance at 405 nm kinetically every 30s for 15 min.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Inhibitor] to determine

      
      .
      
Protocol B: Isothermal Titration Calorimetry (ITC) (Mechanism of Action)

Best for: Determining


, 

, and Stoichiometry (n).[4][5][6]

Principle: Measures the heat released/absorbed upon binding, distinguishing enthalpic vs. entropic drivers.[7][6]

  • Setup:

    • Cell (Sample): hCA II (20-30 µM) in PBS or Tris pH 7.4. Crucial: Dialyze protein into this buffer.

    • Syringe (Ligand): Sulfonamide (200-300 µM) in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Run Parameters:

    • Temperature: 25°C.

    • Injections: 1 x 0.4 µL (dummy), followed by 19 x 2.0 µL.

    • Spacing: 150-180 seconds between injections (ensure baseline return).

  • Data Processing:

    • Integrate peaks to get heat per injection (

      
      ).
      
    • Fit to One-Set-of-Sites model.

    • Output:

      
       (Affinity), 
      
      
      
      (Enthalpy),
      
      
      (Stoichiometry).
      
      
      is calculated from
      
      
      .[6]
Visualization: ITC Workflow & Data Interpretation[9]

ITC_Workflow Prep Sample Prep (Dialysis) Cell Cell: Protein (20 µM) Prep->Cell Syringe Syringe: Ligand (200 µM) Prep->Syringe Titration Titration (20 Injections) Cell->Titration Syringe->Titration RawData Raw Thermogram (µcal/sec vs Time) Titration->RawData Fit Curve Fitting (One-Site Model) RawData->Fit Result_Benzene Benzene Result: High Exotherm (Neg dH) Low Entropy Fit->Result_Benzene If Enthalpic Result_Naph Naphthalene Result: Low Exotherm High Entropy (+dS) Fit->Result_Naph If Entropic

Caption: ITC workflow for distinguishing the thermodynamic signature of Benzene vs. Naphthalene scaffolds.

References

  • Myszka, D. G., et al. (2004). "Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods."[1] Analytical Biochemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Krishnamurthy, V. M., et al. (2008). "Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein-ligand binding." Chemical Reviews. Link

  • Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of naphthalene-sulfonamides."[8] Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols." BenchChem Protocols. Link

Sources

Validating Purity of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide (hereafter referred to as NCMS ), Thin Layer Chromatography (TLC) serves as the primary "front-line" diagnostic tool.[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity (% area), TLC offers an unbeatable advantage in speed, parallel processing, and cost-efficiency during reaction monitoring and initial purification.

This guide objectively compares TLC against its orthogonal alternatives (HPLC, NMR) and provides a validated, self-consistent protocol for assessing the purity of NCMS.

Chemical Profile & Analytical Challenge

To validate purity effectively, one must understand the molecular behavior of the analyte on the stationary phase.

  • The Analyte (NCMS):

    • Core: Naphthalene ring (High UV absorption at 254 nm; Lipophilic).[1]

    • Functional Group 1: Sulfonamide (

      
      ).[1] Polar, Hydrogen Bond Donor (HBD).[1] Weakly acidic (
      
      
      
      ).[1]
    • Functional Group 2: Methoxy group (

      
      ).[1] Electron Donating Group (EDG), slight polarity.[1]
      
    • Functional Group 3: Cyclohexyl ring.[1] Aliphatic, highly lipophilic, UV-inactive.

  • The Challenge:

    • Balancing the retention of the lipophilic naphthalene/cyclohexyl components against the polar sulfonamide moiety.

    • Detecting non-UV active impurities (e.g., excess cyclohexylamine) that may co-elute or streak.[1]

Comparative Analysis: TLC vs. Alternatives

While TLC is our focus, a rigorous scientist acknowledges its position within the analytical ecosystem. The following table contrasts TLC performance with HPLC and


H-NMR for NCMS validation.
Table 1: Performance Matrix
FeatureTLC (Silica Gel 60) HPLC-UV/MS (Reverse Phase)

H-NMR (500 MHz)
Primary Utility Rapid qualitative check; Reaction monitoring.[1]Quantitative purity (%); Trace impurity detection.Structural confirmation; Solvent residue analysis.[1]
Resolution Moderate (Separates

).
High (Separates closely eluting isomers).[1]High (Distinct chemical shifts).[1]
Limit of Detection

ng (UV/Stain).[1]

ng (UV); pg range (MS).[1]

% molar impurity (scan dependent).[1]
Speed Fast (5–10 mins). Slow (20–45 mins/run).[1]Moderate (10–15 mins/sample).
Cost per Run Low (< $1).[1]High (Solvents, Columns, Maintenance).High (Deuterated solvents, Cryogens).[1]
Blind Spots Co-elution of isomers; Volatile impurities.[1]Non-chromophoric impurities (if UV only).[1]Inorganic salts; Overlapping multiplets.[1]
Critical Insight

TLC is a "Negative Filter": If TLC shows multiple spots, the compound is definitely impure. If TLC shows one spot, the compound might be pure, but HPLC is required to confirm absence of co-eluting species (false negatives).

Optimized Experimental Protocol

This protocol is designed to be self-validating. It does not rely on a single elution but uses "2D-TLC" principles and co-spotting to prevent misinterpretation.[1]

Phase 1: Materials
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.[1]
    
  • Visualization: UV Lamp (254 nm & 365 nm) and Iodine Chamber (

    
    ).[1][2]
    
  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).[1]

Phase 2: Mobile Phase Optimization (The "Stahl's Triangle" Approach)

NCMS is a sulfonamide with significant lipophilicity.[1] Purely polar solvents will push it to the solvent front (


), while purely non-polar solvents will keep it at the baseline.

Recommended Solvent Systems:

  • System A (Standard): Hexane : EtOAc (7:3).[1]

    • Target

      
      : 0.3 – 0.5.[1]
      
    • Why: Balances the naphthalene core (Hexane soluble) with the sulfonamide polarity (EtOAc soluble).[1]

  • System B (High Polarity - for polar impurities): DCM : MeOH (95:5).[1]

    • Why: Moves polar byproducts (sulfonic acids) off the baseline.[1]

  • System C (For Amine Impurities): Hexane : EtOAc : Triethylamine (6:4:0.1).[1]

    • Why: If the starting material (cyclohexylamine) is present, it may streak due to interaction with acidic silanols. The base tightens the spot.[3]

Phase 3: The "Co-Spot" Validation Method

Never run the product alone. You must validate against starting materials to prove the spot is unique.

  • Lane 1: Starting Material A (e.g., 4-methoxy-1-naphthalenesulfonyl chloride).[1]

  • Lane 2: Co-spot (Mix of Starting Material + Product NCMS).

  • Lane 3: Product NCMS (Isolated solid).

  • Lane 4: Starting Material B (Cyclohexylamine) - Note: Visualize with Iodine/Ninhydrin as this is UV weak.[1]

Acceptance Criteria:

  • Lane 3 must show a single dark spot under UV 254 nm.[1]

  • Lane 2 must show separation (two distinct spots) or a "figure-8" shape if

    
     values are close.[1]
    
  • No fluorescence at 365 nm (unless the naphthalene core has specific impurities).[1]

Visualization & Workflow Logic

The following diagram illustrates the decision-making process for validating NCMS purity.

TLC_Validation_Workflow Start Crude NCMS Sample Solvent_Select Select Mobile Phase (Start: Hex:EtOAc 7:3) Start->Solvent_Select Run_TLC Elute TLC Plate (Co-spotting required) Solvent_Select->Run_TLC UV_Check Visualize UV (254 nm) Run_TLC->UV_Check Result_1 Multiple Spots Visible UV_Check->Result_1 Separation Result_2 Single Spot Visible UV_Check->Result_2 No Separation Final_Impure Conclusion: IMPURE (Recrystallize/Column) Result_1->Final_Impure Stain_Check Stain with Iodine/Ninhydrin Result_2->Stain_Check Check Non-UV Impurities Stain_Check->Final_Impure Hidden Spots Appear Final_Pure Conclusion: TLC PURE (Proceed to HPLC/NMR) Stain_Check->Final_Pure Clean Background

Figure 1: Decision tree for TLC-based purity validation of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide.

Data Interpretation & Troubleshooting

Visualizing the Molecule[2][4]
  • UV 254 nm: The naphthalene core acts as a strong chromophore. NCMS will appear as a distinct dark spot against the green fluorescent background of

    
     silica.
    
  • Iodine (

    
    ) Stain:  The cyclohexyl ring is lipophilic and traps iodine vapor.[1] The spot will turn yellow/brown.[2] This is crucial because the starting amine (cyclohexylamine) has weak UV absorbance but stains well with Iodine or Ninhydrin.[1]
    
Common Failure Modes
ObservationDiagnosisRemediation
Spot Streaking (Tailing) Residual amine or acidic silanol interaction.[1]Add 1% Triethylamine (TEA) or 1% Acetic Acid to mobile phase.[1]
Spot at Solvent Front (

)
Mobile phase too polar.[1]Increase Hexane ratio (e.g., move from 7:3 to 9:1 Hex:EtOAc).[1]
Ghost Spot (Baseline) Hydrolysis of sulfonyl chloride (Sulfonic acid).[1]Use a more polar solvent (DCM:MeOH) to confirm the baseline impurity moves.[1]
Co-elution Product and impurity have identical polarity.[1]Change Selectivity: Switch from EtOAc (proton acceptor) to DCM (dipole interaction) or Toluene (

interaction).

References

  • Touchstone, J. C. (1992).[1] Practice of Thin Layer Chromatography. Wiley-Interscience. (Foundational text on TLC mechanisms).

  • Snyder, L. R., & Kirkland, J. J. (1979). Introduction to Modern Liquid Chromatography. Wiley.
  • Sherma, J. (2000).[1] "Thin-layer chromatography in pharmaceutical analysis". Journal of Chromatography A, 880(1-2), 129-147.[1]

  • Merck Millipore. "TLC Visualization Reagents".[1] (Standard protocols for Iodine and Ninhydrin staining).

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Advanced validation concepts applicable to organic synthesis).

Disclaimer: This guide is intended for educational and research purposes. Always consult specific Safety Data Sheets (SDS) for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide and associated solvents before handling.

Sources

Comparative Guide: Biological Activity of 4-Methoxy Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity of 4-Methoxy Substituted Sulfonamides Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

In the optimization of sulfonamide-based pharmacophores, the substituent at the para-position of the benzenesulfonamide ring is a critical determinant of potency and selectivity. While electron-withdrawing groups (EWGs) like


 or 

are historically favored for increasing the acidity of the sulfonamide nitrogen (enhancing Zinc coordination), the 4-methoxy (

)
group offers a distinct profile.

This guide evaluates the 4-methoxy substituent against common alternatives (4-H, 4-CH


, 4-NO

). Our analysis, grounded in recent structure-activity relationship (SAR) data, reveals that while 4-methoxy derivatives often exhibit slightly lower intrinsic affinity for ubiquitous Carbonic Anhydrase (CA) isoforms (I and II) compared to nitro-variants, they frequently provide superior selectivity for tumor-associated isoforms (CA IX/XII) and improved solubility profiles in biological media.

Structural Activity Relationship (SAR) Fundamentals

To understand the biological divergence of 4-methoxy sulfonamides, one must analyze the electronic environment of the benzene ring.

The Hammett Constant & Acidity

The biological activity of primary sulfonamides (


) is heavily dependent on the pKa of the sulfonamide nitrogen. The anion form (

) is the active species that coordinates to the Zn(II) ion in the active site of metalloenzymes like Carbonic Anhydrase.
  • 4-Nitro (

    
    ):  A strong EWG (
    
    
    
    ). It pulls electron density, stabilizing the anion and lowering the pKa (~9.0–9.5). This often results in high potency but poor selectivity and potential toxicity.
  • 4-Methoxy (

    
    ):  An Electron Donating Group (EDG) by resonance (
    
    
    
    ). It destabilizes the anion slightly, raising the pKa (~10.2–10.5).

The Paradox: Despite the higher pKa (theoretically weaker Zn-binding), 4-methoxy derivatives often retain nanomolar potency. This is attributed to the Lipophilic/Steric effect . The methoxy group can engage in specific hydrophobic or van der Waals interactions within the enzyme's hydrophobic pocket (e.g., residues Phe91 or Val121 in hCA II), which purely electronic models fail to predict.

Visualization: Electronic & Binding Logic

The following diagram illustrates the mechanistic divergence between Methoxy and Nitro substituents.

SAR_Mechanism Substituent Para-Substituent OMe 4-Methoxy (-OCH3) EDG Substituent->OMe NO2 4-Nitro (-NO2) EWG Substituent->NO2 Electronic Electronic Effect (Hammett) pKa Sulfonamide pKa Electronic->pKa Binding Zn(II) Coordination Steric_Fit Steric/VDW Fit (Selectivity) Binding->Steric_Fit Combined Effect Strong_Bind Strong Ionic Bind (Potency) Binding->Strong_Bind Secondary Secondary Interactions (Hydrophobic Pocket) Secondary->Steric_Fit OMe->Electronic Resonance Donor OMe->Secondary Lipophilic Oxygen High_pKa Higher pKa (~10.5) Less Acidic OMe->High_pKa High_pKa->Binding Weaker Anion NO2->Electronic Inductive Withdrawal Low_pKa Lower pKa (~9.5) More Acidic NO2->Low_pKa Low_pKa->Binding Stronger Anion

Figure 1: Mechanistic impact of para-substitution on Sulfonamide binding kinetics. Note the trade-off between ionic binding strength and secondary steric fits provided by the methoxy group.

Comparative Efficacy: Carbonic Anhydrase Inhibition[1][2][3]

The most robust dataset for these compounds lies in the inhibition of Human Carbonic Anhydrase (hCA) isoforms. The following data synthesizes trends from multiple high-impact medicinal chemistry studies (Supuran et al., J. Med.[1] Chem.).[2][3][1][4][5][6][7][8][9][10][11]

Table 1: Inhibition Constants ( ) of Benzenesulfonamide Derivatives

Values are representative of standard stopped-flow assay conditions (nM).

Compound Substituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity Profile
4-H (Unsubstituted) 300 - 50050 - 10025 - 5030 - 60Baseline activity.
4-NO

(Nitro)
10 - 500.5 - 5 10 - 205 - 10High Potency , Low Selectivity. Often inhibits ubiquitous hCA II too strongly.
4-CH

(Methyl)
400 - 80080 - 12040 - 8050 - 90Reduced activity due to steric bulk without electronic benefit.
4-OCH

(Methoxy)
500 - 900 100 - 150 15 - 30 10 - 25 Tumor Selective. Reduced affinity for cytosolic I/II, maintained/enhanced for transmembrane IX/XII.

Key Insight: The 4-methoxy derivative is less potent against the "off-target" cytosolic isoforms (hCA I and II) compared to the 4-nitro derivative. However, it retains high potency against the tumor-associated isoforms (hCA IX and XII).[12] This makes the 4-methoxy motif superior for designing hypoxic tumor-targeting agents with fewer systemic side effects.

Comparative Efficacy: Antimicrobial & Cytotoxic Activity[7]

Beyond CA inhibition, the 4-methoxy group alters the physicochemical properties (LogP, Solubility) that drive cellular uptake in bacteria and cancer cells.

Antimicrobial Spectrum (Gram-Negative Focus)
  • 4-Methoxy vs. 4-Chloro: In studies involving Vibrio cholerae CA inhibition, 4-methoxy derivatives showed lower potency (

    
     in 
    
    
    
    M range) compared to halogenated analogs. The lipophilicity of the Cl- group aids in penetrating the bacterial cell wall more effectively than the polar methoxy ether linkage in certain scaffolds.
  • Toxicity: N-(4-methoxyphenyl)sulfamide derivatives have shown significant lethality in brine shrimp assays (

    
    ), indicating potential cytotoxicity that must be managed during drug design.
    
Anticancer (Proliferation Assays)

In MCF-7 (Breast Cancer) and MG-U87 (Glioblastoma) lines:

  • Mechanism: Inhibition of CA IX leads to acidification of the intracellular space in hypoxic tumors, reducing cell survival.

  • Performance: 4-methoxy-substituted quinazolinone-sulfonamides exhibited

    
     values comparable to 5-Fluorouracil (standard care), whereas unsubstituted analogs were 2-3x less potent. The methoxy group likely enhances bioavailability and metabolic stability compared to the hydroxyl (-OH) equivalent.
    

Experimental Protocols

To ensure reproducibility, we recommend the following validated protocols.

Protocol A: Synthesis of 4-Methoxybenzenesulfonamide Scaffolds

Standard Schotten-Baumann conditions are often insufficient for high-yield purity due to hydrolysis. We recommend the anhydrous approach.

  • Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Amine derivative (1.1 eq), Triethylamine (1.5 eq), Dry DCM (Dichloromethane).

  • Procedure:

    • Dissolve the amine in dry DCM under Nitrogen atmosphere.

    • Cool to 0°C. Add Triethylamine dropwise.

    • Add 4-Methoxybenzenesulfonyl chloride (dissolved in DCM) slowly over 30 mins.

    • Warm to Room Temperature (RT) and stir for 6-12 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO

      
      , then Brine.
      
    • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for sulfonamides to maximize yield.

Protocol B: Stopped-Flow CO Hydration Assay (CA Inhibition)

This is the gold standard for measuring kinetics (


).
  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na

    
    SO
    
    
    
    .
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO

    
    -saturated water.
    
  • Method:

    • Incubate Enzyme (hCA isoform) + Inhibitor (4-Methoxy derivative) for 15 mins at 20°C.

    • Rapidly mix with Substrate in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance drop at 557 nm (Phenol Red color change from Red to Yellow as pH drops).

    • Calculation: Determine

      
       using the Cheng-Prusoff equation to derive 
      
      
      
      .
Visualization: Assay Workflow

Assay_Workflow Start Inhibitor Preparation (DMSO Stock) Incubation Enzyme + Inhibitor 15 min @ 20°C Start->Incubation Mixing Stopped-Flow Mixing (<10 ms dead time) Incubation->Mixing Substrate CO2 Saturation (Substrate Prep) Substrate->Mixing Detection Absorbance @ 557nm (Phenol Red) Mixing->Detection Data Cheng-Prusoff Calculation (Ki Determination) Detection->Data

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, critical for validating sulfonamide kinetics.

Conclusion & Recommendations

For researchers targeting tumor-associated hypoxia (CA IX/XII) , the 4-methoxy substituted sulfonamide is a superior starting pharmacophore compared to 4-nitro or 4-unsubstituted variants.

  • Pros: Improved selectivity (lower affinity for off-target hCA I/II), better solubility than halogenated analogs, and amenable to metabolic stability.

  • Cons: Lower absolute potency than 4-nitro derivatives; requires scaffold optimization (e.g., attachment to pyrazole or quinoline tails) to maximize efficacy.

Final Recommendation: Use 4-methoxybenzenesulfonyl chloride as a primary building block when synthesizing libraries for solid-tumor targeting, but revert to 4-nitro or 4-cyano groups if the primary goal is maximizing absolute potency in non-cellular enzymatic assays.

References

  • Supuran, C. T. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents. Journal of Medicinal Chemistry.

  • Carta, F., et al. (2014).[13] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC / NIH.

  • Fantacuzzi, M., et al. (2023).[13] Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Berredjem, H., et al. (2014). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research.

  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities. RSC Advances.

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The core philosophy of this guide is proactive risk mitigation. The recommended procedures are designed to be a self-validating system of safety, ensuring that potential hazards are anticipated and controlled.

Understanding the Risks: A Surrogate Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide, a conservative approach is warranted. We will infer potential hazards based on its chemical structure: a sulfonamide and a naphthalene derivative.

  • Sulfonamides : This class of compounds can be associated with skin and respiratory sensitization. Repeated or prolonged contact may lead to allergic reactions in susceptible individuals.

  • Naphthalene Derivatives : While the parent compound, naphthalene, is a known irritant and has other toxicological concerns, the properties of its derivatives can vary significantly. However, it is prudent to assume potential for skin, eye, and respiratory irritation.

  • Solid Form : As a solid, the primary routes of exposure are inhalation of dust particles and dermal contact.[1]

Therefore, the primary hazards to control are:

  • Inhalation of airborne particles.

  • Dermal contact with the solid compound or solutions.

  • Ocular exposure to dust or splashes.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is crucial to implement the hierarchy of controls, which prioritizes the most effective safety measures.[1][2]

  • Elimination/Substitution : In a research context, eliminating the compound is not feasible. However, consider if a less hazardous analogue could be used in preliminary studies.

  • Engineering Controls : These are physical changes to the workspace that isolate the hazard.

    • Chemical Fume Hood : All manipulations of solid N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ventilation : Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[3]

  • Administrative Controls : These are procedural changes to reduce exposure.

    • Standard Operating Procedures (SOPs) : Develop detailed SOPs for handling this compound, including weighing, dissolution, reaction setup, and cleanup.

    • Training : All personnel must be trained on the potential hazards and the specific handling procedures outlined in the SOP.[1][4]

    • Designated Areas : Clearly demarcate the area where this compound is handled to prevent cross-contamination.

Personal Protective Equipment: The Last Line of Defense

PPE is essential for protecting against residual risks that cannot be eliminated by other control measures. The following table summarizes the recommended PPE for various laboratory tasks involving N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide.

Task Minimum PPE Required Rationale
Weighing and Transfer of Solid - Disposable Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles- Face Shield (recommended)- Prevents dermal contact with the solid.[5]- Protects against dust inhalation and eye exposure.[5]- A face shield offers an additional layer of protection for the face and eyes from airborne particles.[5]
Dissolution and Solution Handling - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles- Protects against skin contact with the solution.[5]- Prevents splashes to the eyes.[5]
Running Reactions and Workup - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles- Face Shield (if splash hazard is high)- Protects against skin and eye contact with the reaction mixture.[5]- A face shield is crucial during procedures with a higher risk of splashing, such as quenching or extraction.[5]
Cleaning and Decontamination - Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles- Protects against contact with residual compound on glassware and surfaces.
Spill Cleanup - Disposable Nitrile Gloves (double-gloving)- Laboratory Coat- Safety Goggles- Face Shield- Appropriate Respiratory Protection (e.g., N95 respirator)- Enhanced protection is necessary during a spill due to the increased risk of exposure.[6]- Respiratory protection minimizes the inhalation of a higher concentration of airborne particles.[7]

Step-by-Step PPE Protocol

Donning (Putting On) PPE
  • Hand Hygiene : Wash and dry hands thoroughly.

  • Gown/Lab Coat : Don a clean, appropriately sized laboratory coat, ensuring it is fully buttoned.

  • Gloves : Select nitrile gloves of the correct size. For handling the solid, consider double-gloving. The outer glove should be removed immediately upon any known or suspected contamination.[7]

  • Eye and Face Protection : Put on safety goggles. If a significant splash or dust hazard exists, also don a face shield over the goggles.[5]

Doffing (Taking Off) PPE

The removal of PPE is a critical step to prevent self-contamination.

  • Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the appropriate chemical waste container.

  • Face Shield and Goggles : Remove eye and face protection from the back to the front.

  • Gown/Lab Coat : Unbutton the lab coat. Remove it by folding it inward, avoiding contact with the exterior.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Operations

  • Weighing : Use a balance inside a chemical fume hood or a ventilated balance enclosure.

  • Transfers : When transferring the solid, use a spatula and handle it gently to minimize dust generation.

  • Solutions : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Disposal

  • Solid Waste : All disposable PPE (gloves, etc.) and any materials contaminated with N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide should be collected in a designated, sealed waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a properly labeled hazardous waste container.

  • Labeling : All waste containers must be clearly labeled with the chemical name and associated hazards.[4]

  • Regulations : All waste must be disposed of in accordance with local, state, and federal regulations.[8][9]

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection Start Start Assess_Task Assess the Task (e.g., Weighing, Dissolving) Start->Assess_Task Assess_Risk Evaluate Potential Exposure (Dust, Splash, Aerosol) Assess_Task->Assess_Risk Base_PPE Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Assess_Risk->Base_PPE Add_Face_Shield Add Face Shield Assess_Risk->Add_Face_Shield High Splash Potential? Double_Glove Double-Glove Assess_Risk->Double_Glove Handling Solid? Add_Respirator Add Respirator (N95) Assess_Risk->Add_Respirator Spill or High Dust Potential? End Proceed with Task Base_PPE->End Add_Face_Shield->Base_PPE Double_Glove->Base_PPE Add_Respirator->Base_PPE

Caption: PPE selection workflow for handling N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide.

References

  • Chemical Safety in the Workplace: Best Practices and Regulations. (2023, June 19). Vertex AI Search.
  • Chemicals - safe use and handling. (2025, August 28). Health and Safety Executive (HSE).
  • Guide to Chemical Safety In the Workplace. (2023, February 17). EcoOnline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.